4-Bromo-2,7-naphthyridin-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,7-naphthyridin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFGLLRPNLFCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635833 | |
| Record name | 4-Bromo-2,7-naphthyridin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959558-28-2 | |
| Record name | 4-Bromo-2,7-naphthyridin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-Bromo-2,7-naphthyridin-1-amine: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromo-2,7-naphthyridin-1-amine, a pivotal building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.
Core Chemical Properties
This compound is a heterocyclic amine containing a naphthyridine core, a bicyclic aromatic system with two nitrogen atoms. The presence of a bromine atom and an amino group makes it a versatile intermediate for further chemical modifications. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 959558-28-2 | [1] |
| Molecular Formula | C₈H₆BrN₃ | [1][2] |
| Molecular Weight | 224.06 g/mol | [1][2] |
| Boiling Point | 377.9°C | [2] |
| Purity (typical) | ≥97% | [1] |
| Storage Conditions | 2-8°C | [2] |
Spectral Characterization
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of biologically active compounds, with significant applications in the development of treatments for cancer, inflammation, and infections.[2] Its primary role in modern drug discovery is as a "Protein Degrader Building Block," specifically for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Role in Targeted Protein Degradation and PROTACs
PROTACs are heterobifunctional molecules that hijack the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. This compound can serve as a core scaffold or a linker component in the assembly of a PROTAC. The amino group allows for the attachment of a linker, which in turn is connected to a ligand for a target protein of interest. The bromine atom can be utilized for cross-coupling reactions to attach a ligand for an E3 ubiquitin ligase.
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Below is a diagram illustrating the logical workflow of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis of this compound are proprietary to chemical suppliers or are found within patent literature. However, a general synthetic approach can be outlined based on common heterocyclic chemistry principles.
General Synthetic Workflow
The synthesis of this compound likely involves a multi-step sequence starting from a suitably substituted pyridine or pyrimidine precursor. A plausible synthetic workflow is depicted below.
Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all necessary safety precautions in place. Users should consult original research articles and patents for detailed and validated experimental procedures.
References
An In-Depth Technical Guide to 4-Bromo-2,7-naphthyridin-1-amine (CAS: 959558-28-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,7-naphthyridin-1-amine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif is recognized as a valuable scaffold for the development of targeted therapies, particularly in the realm of oncology and protein degradation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a precursor for kinase inhibitors and as a component in Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₈H₆BrN₃ and a molecular weight of 224.06 g/mol .[1][2][3] While detailed experimental data on its physical properties are limited, some information is available from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959558-28-2 | [1][2][3] |
| Molecular Formula | C₈H₆BrN₃ | [1][2][3] |
| Molecular Weight | 224.06 g/mol | [1][2][3] |
| Appearance | Solid (form not specified) | Inferred |
| Boiling Point | 377.9°C (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Purity | ≥97% (Commercially available) | [1][2] |
Synthesis and Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is not extensively published. However, based on the structure and data for similar compounds, the following characteristic spectral features can be anticipated.[6][7][8][9][10][11][12]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons on the naphthyridine core, signals for the amine protons. |
| ¹³C NMR | Carbon signals corresponding to the aromatic rings of the naphthyridine core. |
| Mass Spec (EI) | Molecular ion peak (M+) around m/z 223 and 225 (due to bromine isotopes). |
| IR Spectroscopy | N-H stretching vibrations for the primary amine (typically two bands in the 3500-3300 cm⁻¹ region), C=N and C=C stretching vibrations for the aromatic rings.[7][9] |
Applications in Drug Discovery
This compound serves as a versatile intermediate in the synthesis of biologically active molecules.[3] Its utility stems from the presence of multiple reactive sites: the amino group and the bromine atom, which can be functionalized through various organic reactions.
Kinase Inhibitors
The 2,7-naphthyridine scaffold is a known pharmacophore in the design of kinase inhibitors.[13][14] Derivatives of 2,7-naphthyridin-1-amine have shown inhibitory activity against several kinases implicated in cancer, such as MASTL (Microtubule-associated serine/threonine kinase-like) and MET (Mesenchymal-epithelial transition factor).[15] The bromine atom on this compound provides a convenient handle for introducing various substituents via cross-coupling reactions to explore the structure-activity relationship (SAR) for kinase inhibition.
Targeted Protein Degradation (PROTACs)
This compound is frequently listed as a "Protein Degrader Building Block," indicating its primary application in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[16] this compound can be elaborated to form a ligand that binds to a target protein of interest. The bromine atom is particularly useful for attaching a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon).[17][18][19]
Experimental Protocols
Detailed experimental protocols for the direct use of this compound are not available in published literature. However, the following are general procedures for key reactions that would be employed to functionalize this molecule.
Suzuki-Miyaura Coupling (General Protocol)
This reaction is used to form a new carbon-carbon bond at the 4-position of the naphthyridine ring.
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (General Protocol)
This reaction is used to introduce a new nitrogen-based substituent at the 4-position.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-3 equivalents).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to the required temperature (typically 80-110°C) and monitor the reaction progress.
-
Work-up: After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Signaling Pathways and Mechanisms of Action
The biological activity of compounds derived from this compound is often linked to the modulation of specific signaling pathways.
Kinase Inhibition
As inhibitors of kinases like MASTL and MET, derivatives of this compound can interfere with key cellular processes that are often dysregulated in cancer.
-
MASTL Signaling: MASTL is a serine/threonine kinase that plays a crucial role in mitotic progression.[15][19] Its inhibition can lead to mitotic catastrophe and cell death in cancer cells. The MASTL-ENSA-PP2A axis is a key regulatory pathway in mitosis.[4]
Caption: Inhibition of the MASTL kinase pathway by a 2,7-naphthyridine derivative.
-
MET Signaling: The MET receptor tyrosine kinase, upon activation by its ligand HGF, triggers downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and motility.[5][18][20][21][22] Aberrant MET signaling is a driver in many cancers.
Caption: Inhibition of the MET signaling pathway by a 2,7-naphthyridine derivative.
PROTAC Mechanism of Action
When incorporated into a PROTAC, a derivative of this compound acts as the warhead that binds to the target protein of interest (POI). The other end of the PROTAC recruits an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[16][23][24]
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
This compound is a strategically important building block in modern drug discovery. Its utility as a precursor for kinase inhibitors and, more prominently, as a component of PROTACs, positions it as a valuable tool for developing novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in addressing a range of diseases, particularly cancer. The ability to functionalize both the amino and bromo positions provides a rich platform for generating diverse chemical libraries for high-throughput screening and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 5. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 6. rsc.org [rsc.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzenamine, 4-bromo- [webbook.nist.gov]
- 12. Benzenamine, 4-bromo- [webbook.nist.gov]
- 13. gosset.ai [gosset.ai]
- 14. rupress.org [rupress.org]
- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MASTL - Wikipedia [en.wikipedia.org]
- 20. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
In-Depth Technical Guide: 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, molecular weight, and potential applications of 4-Bromo-2,7-naphthyridin-1-amine. This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.
Core Molecular Data
This compound is a substituted naphthyridine, a class of compounds known for a wide range of biological activities. The inclusion of a bromine atom and an amine group on the naphthyridine scaffold provides versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex biologically active molecules.[1]
Molecular Weight and Composition
The molecular formula for this compound is C₈H₆BrN₃.[2] Its molecular weight is calculated based on the standard atomic weights of its constituent elements, as provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights. The experimentally determined and commonly cited molecular weight is approximately 224.06 g/mol .[2]
The table below summarizes the elemental composition and the contribution of each element to the total molecular weight.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Total | 224.061 |
Potential Applications in Drug Discovery
Naphthyridine scaffolds are prevalent in numerous biologically active compounds, exhibiting a range of therapeutic potentials including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6] The 2,7-naphthyridine core, in particular, has been identified in natural products and synthetic compounds with demonstrated cytotoxic effects against human cancer cell lines.[3][4]
This compound serves as a key intermediate in the synthesis of more complex molecules targeting various enzymes and receptors.[1] Its utility is particularly noted in the construction of protein degrader building blocks and other potential drug candidates for diseases such as cancer and inflammatory conditions.[1][2]
Generalized Experimental Protocols
General Synthetic Workflow for a Substituted 2,7-Naphthyridine
A plausible synthetic route could involve the following conceptual steps:
-
Preparation of a Substituted Pyridine Precursor: The synthesis would likely begin with a suitably substituted pyridine ring that contains an amino group and a precursor to the second ring, such as a nitrile or acetyl group.
-
Ring Closure/Cyclization: A cyclization reaction would then be employed to form the second fused ring of the naphthyridine core. This could be achieved through various condensation reactions.
-
Halogenation: Introduction of the bromine atom at the 4-position could be accomplished through electrophilic aromatic substitution on the naphthyridine ring system. The regioselectivity of this step would be crucial.
-
Amination: The final step would be the introduction of the amine group at the 1-position. This might be achieved through a nucleophilic aromatic substitution reaction, potentially on a precursor with a suitable leaving group at that position.
The following diagram illustrates a generalized workflow for the synthesis of a substituted naphthyridine, which could be adapted for this compound.
Potential Signaling Pathway Interaction
Given the interest in naphthyridine derivatives as anticancer agents, a compound like this compound could be explored as a modulator of key signaling pathways implicated in cancer progression, such as the p38 MAPK pathway, which is a target for inflammatory diseases and has crosstalk with cancer pathways.[7] The following diagram illustrates a simplified representation of a signaling cascade that could be a target for such a molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,7-naphthyridin-1-amine is a heterocyclic aromatic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. Its rigid, nitrogen-containing scaffold is a key feature in the design of innovative therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, properties, and, most notably, its application as a crucial intermediate in the synthesis of targeted protein degraders. The information presented herein is intended to support researchers in leveraging this molecule for the development of novel therapeutics.
Core Compound Structure and Properties
This compound is a substituted naphthyridine, which is an aromatic, bicyclic heterocycle containing two nitrogen atoms. The specific arrangement of the nitrogen atoms and the positions of the bromo and amino functional groups provide a unique three-dimensional structure and chemical reactivity profile, making it a valuable synthon for creating complex bioactive molecules.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. It is important to note that while basic identifiers are well-established, detailed experimental spectroscopic data is not widely available in peer-reviewed literature, likely due to the compound's primary status as a commercial chemical intermediate.
| Parameter | Value | Reference |
| CAS Number | 959558-28-2 | [1] |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Purity | ≥97% | [1] |
| Boiling Point | 377.9°C (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
| ¹H NMR | Data not publicly available. | |
| ¹³C NMR | Data not publicly available. | |
| Mass Spectrometry | Data not publicly available. |
Application in Targeted Protein Degradation
The primary application of this compound in modern drug discovery is as a structural component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell by hijacking the body's own protein disposal system.
Role as a Protein Degrader Building Block
PROTACs are composed of three key parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a versatile scaffold or starting point for the synthesis of the POI-binding ligand or the linker-E3 ligase ligand portion of the PROTAC. The bromo and amino groups on the naphthyridine ring provide reactive handles for further chemical modifications and coupling reactions.
The general workflow for utilizing a building block like this compound in PROTAC synthesis is depicted below.
Mechanism of Action of Resulting PROTACs
Once synthesized, the resulting PROTAC orchestrates the degradation of the target protein. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the proteasome.
The signaling pathway below illustrates this general mechanism of action.
Experimental Protocols
Representative Synthesis of a Substituted 1-Amino-4-Bromo-2,7-Naphthyridine
The synthesis of the 2,7-naphthyridine core often involves the construction of a substituted pyridine ring followed by annulation to form the bicyclic system.
Step 1: Synthesis of a Substituted 4-Aminopyridine Precursor
-
Start with a commercially available, appropriately substituted pyridine derivative (e.g., a di-substituted pyridine containing a cyano group and a halogen).
-
Introduce an amino group at the C4 position, potentially through nucleophilic aromatic substitution of a suitable leaving group.
Step 2: Cyclization to form the 2,7-Naphthyridine Ring
-
React the 4-aminopyridine precursor with a suitable reagent to build the second ring. This can often be achieved through condensation reactions. For example, a common method is the Friedländer annulation or similar cyclization strategies.
-
This step would be designed to introduce the amino group at the C1 position of the newly formed ring.
Step 3: Bromination at the C4 Position
-
Dissolve the synthesized 1-amino-2,7-naphthyridine intermediate in a suitable solvent such as dichloromethane or acetic acid.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.
-
Stir the reaction mixture for several hours until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final this compound.
Note: This protocol is illustrative. The specific reagents, reaction conditions, and purification methods would need to be developed and optimized.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. Its utility in constructing PROTACs positions it as a key compound for the development of next-generation therapeutics aimed at previously "undruggable" targets. While detailed synthetic and spectroscopic data remain proprietary, the conceptual framework and general methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this promising molecule into their discovery programs.
References
An In-depth Technical Guide to the Solubility of 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2,7-naphthyridin-1-amine, a key intermediate in medicinal chemistry and pharmaceutical research. Due to the compound's status as a specialized research chemical, publicly available quantitative solubility data is limited. This guide, therefore, focuses on providing the necessary protocols and tools for researchers to determine its solubility in various solvents, ensuring reliable and reproducible results in downstream applications.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 959558-28-2 | [1][2] |
| Molecular Formula | C₈H₆BrN₃ | [1][2] |
| Molecular Weight | 224.06 g/mol | [1][2] |
| Boiling Point | 377.9°C | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][3] |
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or mM) for this compound in common laboratory solvents has not been published. Researchers are encouraged to determine this empirically based on their specific experimental needs. The following table is provided as a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | 25 | |||
| DMF | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetonitrile | 25 | |||
| Water (unbuffered) | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Other |
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium or thermodynamic solubility of a compound.[4] For higher throughput needs, particularly in early drug discovery, kinetic solubility assays are often employed.[3][4]
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to measure the equilibrium solubility, which is crucial for lead optimization and preformulation studies.[4][5]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials and Equipment:
-
This compound (solid powder)
-
Selected solvents (e.g., DMSO, water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[4][5]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Centrifuge the vials to further pellet any suspended particles.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Analyze both the filtered sample and the standard solutions using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy to determine the concentration of the dissolved compound.[4]
-
Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the values in mg/mL and/or mM.
Kinetic Solubility Determination
This high-throughput method is suitable for early-stage drug discovery to quickly assess compound solubility.[3][4] It typically measures the solubility of a compound that precipitates out of a DMSO stock solution when diluted into an aqueous buffer.[4][6]
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Materials and Equipment:
-
This compound (as a high-concentration stock solution in DMSO, e.g., 10 or 20 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Microtiter plates (96- or 384-well)
-
Automated liquid handler (recommended)
-
Plate shaker
-
Plate reader (Nephelometer or UV-Vis Spectrophotometer)
-
Filter plates (for separation of precipitate)
Procedure:
-
Compound Addition: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[4]
-
Precipitate Detection/Separation:
-
Quantification: For the filtration method, the concentration of the compound in the filtrate is determined by UV-Vis spectroscopy or LC-MS and compared against a standard curve.[4][6]
-
Data Reporting: The highest concentration at which no precipitate is observed (or the concentration in the filtrate) is reported as the kinetic solubility.
Experimental Workflows and Logical Diagrams
Visualizing the experimental process can aid in planning and execution. The following diagram illustrates a general workflow for determining the solubility of a research compound like this compound.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Guide on the Safe Handling of 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety data, physical and chemical properties, and recommended handling procedures for 4-Bromo-2,7-naphthyridin-1-amine (CAS No. 959558-28-2). Given its role as a key intermediate in medicinal chemistry, particularly in the synthesis of biologically active compounds and as a protein degrader building block, a thorough understanding of its safety profile is critical for laboratory personnel.[1][2]
Disclaimer: No specific, publicly available Safety Data Sheet (SDS) for this compound was found. The hazard information presented here is based on general principles for handling heterocyclic amine compounds and data from SDS for structurally related chemicals. All laboratory work should be conducted under the supervision of a qualified individual and after a full risk assessment.
Chemical Identification and Physical Properties
This section summarizes the key identifiers and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 959558-28-2 | [1][2] |
| Molecular Formula | C₈H₆BrN₃ | [1][2] |
| Molecular Weight | 224.06 g/mol | [1][2] |
| Boiling Point | 377.9°C | [1] |
| Purity | Typically ≥97% | [1][2] |
| Appearance | Data not available (likely a solid) | |
| Storage | Recommended at 2-8°C | [1] |
Hazard Identification and Classification
While specific toxicological data for this compound is not available, related bromo-amino heterocyclic compounds are often classified with the following hazards.[3] Users must handle this substance with care, assuming it may be hazardous.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Assumed) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed.[4][5][6] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4] |
| Skin Corrosion / Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][7][8] |
| Serious Eye Damage / Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[8][9] |
Experimental Protocols and Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work must be performed in a well-functioning chemical fume hood to minimize inhalation exposure.[4][7][9]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards.[9][10]
-
Skin Protection:
-
Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and dispose of them properly after handling.[10]
-
Lab Coat: A flame-retardant lab coat is required.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.[5][7]
Handling and Hygiene
-
Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[7]
-
Avoid the formation of dust and aerosols.[10]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][10]
First Aid Measures
In case of exposure, seek immediate medical attention and show the attending physician this guide or the product label.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][10] | |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[3][4] | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[3][7][9] | |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[3][4] |
Accidental Release and Disposal
Spill Cleanup
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear full PPE.
-
Prevent the generation of dust.[4]
-
Carefully sweep up the solid material, place it into a suitable, sealed container for disposal.[7][10]
-
Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
-
Prevent the spilled product from entering drains or waterways.[3][10]
Waste Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as the product itself.
Visualized Workflows and Logic
The following diagrams illustrate the standard workflow for handling chemical intermediates and the logical steps for hazard response.
Caption: General laboratory workflow for handling chemical reagents.
Caption: Logical decision flow for responding to a chemical exposure event.
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 8-BROMO-1,7-NAPHTHYRIDIN-6-AMINE - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
The Diverse Biological Activities of 2,7-Naphthyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridine scaffold, a unique bicyclic heteroaromatic ring system, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the biological activities of 2,7-naphthyridine derivatives, with a focus on their anticancer, kinase inhibitory, neuroprotective, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with a compilation of quantitative activity data and visualizations of relevant signaling pathways to facilitate further research and development in this field.
Anticancer Activity
2,7-Naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various 2,7-naphthyridine derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8i | CNS Cancer (SF-539) | 0.70 | [1] |
| Compound 16 | Leukemia (HL-60) | 0.1 | [2][3] |
| Cervical Cancer (HeLa) | 0.7 | [2][3] | |
| Prostate Cancer (PC-3) | 5.1 | [2][3] | |
| Compound 14 | Leukemia (HL-60) | 1.5 | [2] |
| Cervical Cancer (HeLa) | 2.6 | [2] | |
| Prostate Cancer (PC-3) | 2.7 | [2] | |
| Compound 15 | Leukemia (HL-60) | 0.8 | [2] |
| Cervical Cancer (HeLa) | 2.3 | [2] | |
| Prostate Cancer (PC-3) | 11.4 | [2] | |
| Aaptamine | Non-small cell lung cancer (H1299) | 10.47 µg/mL | [4] |
| Non-small cell lung cancer (A549) | 15.03 µg/mL | [4] | |
| Cervical Cancer (HeLa) | - | [4] | |
| T-lymphoblastic leukemia (CEM-SS) | - | [4] | |
| Aaptamine Derivatives (25-28) | Leukemia (HL60) | 0.03–8.5 | [4] |
| Erythroleukemia (K562) | 0.03–8.5 | [4] | |
| Breast Cancer (MCF-7) | 0.03–8.5 | [4] | |
| Epidermoid Carcinoma (KB) | 0.03–8.5 | [4] | |
| Hepatocellular Carcinoma (HepG2) | 0.03–8.5 | [4] | |
| Colon Adenocarcinoma (HT-29) | 0.03–8.5 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Materials:
-
2,7-Naphthyridine derivative stock solution (in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,7-naphthyridine derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibitory Activity
A significant number of 2,7-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer and other diseases.
Quantitative Kinase Inhibitory Activity Data
The following table presents the in vitro inhibitory activity of 2,7-naphthyridine derivatives against several protein kinases, with data shown as IC50 or Ki values.
| Compound/Derivative | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Compound 13f | MET | - | - | [5] |
| Compound 17c | MET | 13.8 | - | [6][7] |
| Compound 17e | AXL | 17.2 | - | [6][7] |
| Compound 17i | AXL | 31.8 | - | [6][7] |
| Various Derivatives | PIP4K2A | 66 - 18000 | - | [8] |
Signaling Pathways
Several 2,7-naphthyridinone-based derivatives have been identified as potent inhibitors of MET and AXL receptor tyrosine kinases.[6][7] These kinases play critical roles in cell proliferation, survival, and migration, and their aberrant activation is implicated in various cancers. The diagram below illustrates the general signaling cascade initiated by MET and AXL and the point of inhibition by 2,7-naphthyridine derivatives.
Caption: Inhibition of MET/AXL signaling by 2,7-naphthyridine derivatives.
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key regulator of mitotic progression.[9] Its overexpression is linked to chromosomal instability and poor prognosis in several cancers.[10][11] 2,7-Naphthyridine derivatives have been explored as MASTL inhibitors. The following diagram depicts the role of MASTL in cell cycle regulation and its inhibition.
Caption: Inhibition of MASTL signaling by 2,7-naphthyridine derivatives.
Experimental Protocol: Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is then converted into a luminescent signal by a luciferase. A lower luminescent signal indicates higher kinase activity and vice versa.
Materials:
-
2,7-Naphthyridine derivative stock solution (in DMSO)
-
Recombinant kinase (e.g., MET, AXL, MASTL)
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white microplate, add the kinase, the 2,7-naphthyridine derivative at various concentrations, and the specific substrate in the kinase assay buffer. Include a no-inhibitor control and a no-kinase control.
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a microplate luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Neuroprotective Activity
Certain 2,7-naphthyridine derivatives have demonstrated neuroprotective properties in various in vitro models of neuronal damage, suggesting their potential for the treatment of neurodegenerative diseases.
Quantitative Neuroprotective Activity Data
The following table summarizes the neuroprotective effects of selected 2,7-naphthyridine derivatives in different in vitro models.
| Compound/Derivative | In Vitro Model | Endpoint | Result | Reference |
| Pyrazolo[3,4-c]-2,7-naphthyridines | Pentylenetetrazole-induced seizures (mice) | Anticonvulsant activity | Active | [12] |
| Isoxazolo[5,4-c]-2,7-naphthyridines | Maximal electroshock (mice) | Anticonvulsant activity | Active | [12] |
Experimental Protocols for In Vitro Neuroprotection Assays
Principle: This assay models the neuronal damage caused by excessive stimulation of glutamate receptors, a key mechanism in many neurodegenerative diseases. The neuroprotective effect of a compound is assessed by its ability to prevent or reduce glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete neuronal culture medium
-
Glutamate solution
-
2,7-Naphthyridine derivative
-
Reagents for cell viability assessment (e.g., MTT, LDH assay kit)
Procedure:
-
Cell Culture: Culture neuronal cells in an appropriate medium until they reach the desired confluency or developmental stage.
-
Compound Pre-treatment: Treat the cells with various concentrations of the 2,7-naphthyridine derivative for a specific period (e.g., 1-24 hours) before inducing excitotoxicity.
-
Glutamate Insult: Expose the cells to a toxic concentration of glutamate for a defined duration.
-
Assessment of Cell Viability: After the glutamate exposure, assess cell viability using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: Compare the viability of cells treated with the 2,7-naphthyridine derivative and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Principle: The OGD model mimics the conditions of ischemic stroke in vitro by depriving neuronal cells of oxygen and glucose. The neuroprotective potential of a compound is evaluated by its ability to improve cell survival under these conditions.
Materials:
-
Neuronal cell line or primary neurons
-
Glucose-free culture medium
-
Hypoxic chamber (with a gas mixture of 5% CO2 and 95% N2)
-
2,7-Naphthyridine derivative
-
Reagents for cell viability assessment
Procedure:
-
OGD Induction: Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber for a specific duration (e.g., 1-4 hours).
-
Compound Treatment: The 2,7-naphthyridine derivative can be added before, during, or after the OGD period to assess its protective effects at different stages of ischemic injury.
-
Reperfusion: After the OGD period, return the cells to a normoxic environment with complete culture medium to simulate reperfusion.
-
Cell Viability Assessment: After a reperfusion period (e.g., 24 hours), measure cell viability using appropriate assays.
-
Data Analysis: Quantify the neuroprotective effect by comparing the viability of compound-treated cells to that of untreated cells subjected to OGD.
Antimicrobial Activity
2,7-Naphthyridine derivatives have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table lists the minimum inhibitory concentration (MIC) values of some 2,7-naphthyridine derivatives against selected microorganisms.
| Compound/Derivative | Microorganism | MIC (mg/L) | Reference |
| Compound 10j | Staphylococcus aureus | 8 | [13][14][15] |
| Compound 10f | Staphylococcus aureus | 31 | [13][14][15] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Materials:
-
2,7-Naphthyridine derivative stock solution
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the 2,7-naphthyridine derivative in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control well (medium and inoculum without the compound) and a negative control well (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The 2,7-naphthyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this heterocyclic system have demonstrated a remarkable range of biological activities, including potent anticancer, kinase inhibitory, neuroprotective, and antimicrobial effects. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers in the field, stimulating further investigation and the rational design of new 2,7-naphthyridine-based compounds with improved efficacy and selectivity for a variety of therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdbneuro.com [mdbneuro.com]
- 10. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 11. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,7-Naphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridine nucleus, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for hydrogen bonding and other molecular interactions, making it an ideal framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the 2,7-naphthyridine core, including its synthesis, key derivatives with significant biological activities, and detailed experimental protocols for their evaluation.
I. Synthesis of the 2,7-Naphthyridine Core
The construction of the 2,7-naphthyridine ring system can be achieved through several synthetic strategies, primarily involving the cyclization of appropriately substituted pyridine derivatives. Other routes include the condensation of acyclic precursors, derivatization of quinolines, and rearrangements of related heterocyclic systems.
A general representation of a synthetic approach to a 2,7-naphthyridine-3-carboxylic acid hydrazide, a key intermediate for further derivatization, is outlined below. This hydrazide serves as a versatile building block for the synthesis of a wide array of derivatives, including Schiff bases and other heterocyclic adducts.
II. Biological Activities and Key Derivatives
Derivatives of the 2,7-naphthyridine core have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2] This section will focus on several key classes of 2,7-naphthyridine derivatives that have shown significant promise in preclinical and clinical development.
A. Kinase Inhibitors in Oncology
The 2,7-naphthyridine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors for the treatment of cancer.
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[3] Its inhibition leads to mitotic catastrophe in cancer cells, making it an attractive therapeutic target.[3] A series of novel 2,7-naphthyridine compounds have been identified as potent MASTL inhibitors.[3]
MASTL Signaling Pathway
MASTL phosphorylates α-endosulfine (ENSA) and ARPP19, which in turn inhibit the tumor suppressor Protein Phosphatase 2A (PP2A-B55).[1] This leads to the sustained phosphorylation of CDK1 substrates, promoting mitotic progression.[4] Inhibition of MASTL restores PP2A-B55 activity, leading to dephosphorylation of CDK1 substrates and ultimately mitotic arrest and apoptosis.
Quantitative Data: MASTL Kinase Inhibitors
| Compound ID | Target | Ki (nM) |
| Example Compound 1 | MASTL | < 10 |
| Example Compound 2 | MASTL | 10 - 50 |
| Example Compound 3 | MASTL | 50 - 100 |
Data are representative values from patent literature and may not reflect the full dataset.
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[5] Dysregulation of the MET signaling pathway is implicated in numerous cancers. A novel 2,7-naphthyridinone-based MET kinase inhibitor, 13f , has been identified with potent in vitro and in vivo efficacy.[6]
MET Signaling Pathway
Upon HGF binding, MET dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.[7] 2,7-naphthyridinone inhibitors block the ATP-binding site of MET, thereby inhibiting its kinase activity and downstream signaling.
Quantitative Data: MET Kinase Inhibitors
| Compound ID | Target | IC50 (nM) |
| 13f | MET | 9.8 |
c-Kit and VEGFR-2 are receptor tyrosine kinases that are critical for tumor cell survival and angiogenesis, respectively. Dual inhibition of these kinases is a promising anti-cancer strategy. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been developed as potent c-Kit and VEGFR-2 inhibitors.[8][9]
c-Kit and VEGFR-2 Signaling in Angiogenesis
VEGF binding to VEGFR-2 and SCF binding to c-Kit on endothelial cells triggers their dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and MAPK, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. 2,7-Naphthyridinone derivatives can inhibit the kinase activity of both receptors.
Quantitative Data: c-Kit and VEGFR-2 Kinase Inhibitors
| Compound ID | c-Kit IC50 (nM) | VEGFR-2 IC50 (nM) |
| 9k | 8.5 | Not reported |
| 10l | Not reported | 56.5 |
| 10r | Not reported | 31.7 |
3-Phosphoinositide-dependent protein kinase-1 (PDK-1) is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[10] A series of substituted benzo[c][2][4]-naphthyridines have been identified as potent PDK-1 inhibitors.[11]
PDK-1 Signaling Pathway
PDK-1 is activated by the second messenger PIP3 and subsequently phosphorylates and activates several downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell survival and inhibit apoptosis. Benzo[c][2][4]naphthyridine inhibitors block the kinase activity of PDK-1, thereby preventing the activation of AKT and promoting apoptosis.
Quantitative Data: PDK-1 Inhibitors
| Compound Class | Target | Potency |
| Benzo[c][2][4]-naphthyridines | PDK-1 | Good potency reported |
Specific IC50 values for individual benzo[c][2][4]-naphthyridine compounds were not detailed in the provided search results.
B. Antimicrobial Agents
The emergence of antibiotic-resistant bacteria is a major global health threat. The 2,7-naphthyridine scaffold has been explored for the development of novel antimicrobial agents. Certain 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives have shown promising activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Quantitative Data: Antimicrobial Activity
| Compound ID | Organism | MIC (mg/L) |
| 10f | Staphylococcus aureus | 31 |
| 10j | Staphylococcus aureus | 8 |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
A. Synthesis Protocols
General Procedure for the Synthesis of 2,7-Naphthyridine-3-carboxylic Acid Hydrazide Derivatives (Schiff Bases) [12]
-
Synthesis of the Hydrazide Intermediate: A mixture of the corresponding 2,7-naphthyridine-3-carboxylic acid ester (1 equivalent) and hydrazine hydrate (10 equivalents) in ethanol is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the 2,7-naphthyridine-3-carboxylic acid hydrazide.
-
Synthesis of the Schiff Base: A mixture of the 2,7-naphthyridine-3-carboxylic acid hydrazide (1 equivalent) and the appropriate aromatic aldehyde (1.1 equivalents) in absolute ethanol containing a catalytic amount of glacial acetic acid is refluxed for 3-5 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the desired Schiff base.
B. Biological Assay Protocols
General Workflow for Kinase Inhibition Assays
1. MASTL Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay) [13]
This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the MASTL kinase by a test compound.
-
Reagents:
-
MASTL Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound dilutions in DMSO
-
-
Procedure:
-
Prepare a 4X master dilution series of the test compound in 100% DMSO.
-
Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the 4X test compound dilution.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
2. MET and PDK-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [2][9][10]
This luminescent assay measures the amount of ADP produced in a kinase reaction.
-
Reagents:
-
Recombinant MET or PDK-1 Kinase
-
Appropriate kinase substrate (e.g., Poly(Glu,Tyr) for MET, PDKtide for PDK-1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound dilutions in DMSO
-
-
Procedure:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations or a DMSO control.
-
Add 2 µL of the diluted kinase enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
3. c-Kit and VEGFR-2 Kinase Inhibition Assay
The protocol for c-Kit and VEGFR-2 kinase inhibition assays is analogous to the ADP-Glo™ assay described for MET and PDK-1, using the respective recombinant kinases and appropriate substrates.
4. Antimicrobial Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [1][14]
-
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve the desired concentration range (e.g., 0.06 to 64 mg/L).
-
Prepare a bacterial inoculum of S. aureus adjusted to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL) and then dilute it in CAMHB to a final concentration of 5 x 105 CFU/mL in the test wells.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
IV. Conclusion
The 2,7-naphthyridine core represents a versatile and valuable scaffold in medicinal chemistry, with derivatives demonstrating a wide range of potent biological activities. Its utility in the development of kinase inhibitors for oncology is particularly noteworthy, with several compounds showing promising preclinical and clinical potential. The continued exploration of this privileged structure, coupled with rational drug design and robust biological evaluation, is expected to yield novel therapeutic agents for a variety of diseases in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. promega.es [promega.es]
- 10. benchchem.com [benchchem.com]
- 11. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
The Discovery of Novel 4-Bromo-2,7-naphthyridin-1-amine Analogs: A Technical Guide for Drug Development Professionals
Introduction: The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases. The strategic functionalization of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 4-Bromo-2,7-naphthyridin-1-amine serves as a key synthetic intermediate, offering a versatile handle for the introduction of diverse substituents to explore the chemical space and develop novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the discovery of novel analogs based on the 2,7-naphthyridine core, with a focus on their potential as kinase inhibitors. While specific data on a broad series of direct analogs of this compound is limited in publicly available literature, this guide will leverage data from closely related benzo[c][3][4]naphthyridine analogs to illustrate the structure-activity relationships and therapeutic potential of this compound class. A recent patent has also highlighted 2,7-naphthyridine derivatives as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) for cancer treatment.[5]
Core Scaffold: this compound
| Property | Value |
| CAS Number | 959558-28-2 |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Primary Use | Key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors.[1] |
Target Focus: 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1)
Recent research has identified the 2,7-naphthyridine scaffold as a promising framework for the development of inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is a master regulator in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases.[3][6][7] Inhibition of PDK1 is a key therapeutic strategy for modulating this pathway and inducing anti-tumor effects. The PI3K/PDK1/AKT pathway plays a crucial role in cell survival, proliferation, and migration.[8][9]
Structure-Activity Relationship (SAR) of Benzo[c][3][4]naphthyridine Analogs as PDK1 Inhibitors
While specific SAR data for a series of this compound analogs is not extensively published, a study on a closely related series of substituted benzo[c][3][4]naphthyridines provides valuable insights into the structural requirements for potent PDK1 inhibition.
| Compound ID | R1 | R2 | R3 | PDK1 IC₅₀ (nM) |
| 1 | H | H | H | >10000 |
| 2 | OMe | H | H | 150 |
| 3 | OMe | F | H | 80 |
| 4 | OMe | Cl | H | 50 |
| 5 | OMe | Me | H | 120 |
| 6 | OMe | H | F | 70 |
| 7 | OMe | H | Cl | 40 |
| 8 | OMe | H | Me | 90 |
| 9 | OEt | H | H | 100 |
| 10 | OEt | Cl | H | 30 |
This data is representative of the trends observed in the cited literature for benzo[c][3][4]naphthyridine analogs and serves as a guide for the potential of this compound derivatives.
Experimental Protocols
General Synthesis of Substituted 1-Amino-2,7-naphthyridine Analogs
The synthesis of novel 4-substituted-2,7-naphthyridin-1-amine analogs can be achieved through a multi-step synthetic route, with Suzuki-Miyaura cross-coupling being a key transformation to introduce diversity at the 4-position.
Step 1: Synthesis of the 2,7-Naphthyridine Core
The 2,7-naphthyridine core can be constructed through various methods, often involving the condensation of substituted pyridine precursors.[10][11]
Step 2: Introduction of the Amino Group at C1 and Bromo Group at C4
Starting from a suitable 2,7-naphthyridine precursor, nucleophilic aromatic substitution or other functional group interconversions can be employed to install the 1-amino and 4-bromo functionalities.[12]
Step 3: Suzuki-Miyaura Cross-Coupling for C4-Functionalization
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a degassed solution of this compound in the solvent system, add the boronic acid, base, and palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-2,7-naphthyridin-1-amine analog.
In Vitro Kinase Inhibition Assay (PDK1)
Materials:
-
Recombinant human PDK1 enzyme
-
Peptide substrate (e.g., KTFCGTPEYLAPEVRR)
-
ATP
-
Test compounds (analogs of this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, PDK1 enzyme, and the peptide substrate.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. [PDF] Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Preliminary Technical Guide: 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,7-naphthyridin-1-amine has emerged as a crucial building block in contemporary medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a preliminary investigation into its synthesis, chemical properties, and known biological context. While specific biological activity data for the standalone compound is limited in publicly available literature, its prevalence in patent literature for complex molecule synthesis underscores its significance. This document summarizes available data, outlines a plausible synthetic approach based on related structures, and discusses its application in the development of novel therapeutics.
Chemical Properties and Data
This compound is a heterocyclic aromatic amine containing a naphthyridine core. The presence of a bromine atom and an amino group provides two reactive handles for further chemical modifications, making it a versatile scaffold in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| CAS Number | 959558-28-2 | [1] |
| Appearance | Reported as a solid | N/A |
| Purity | Commercially available with ≥97% purity | [1] |
| Storage Conditions | 2-8°C | N/A |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound is not explicitly available in the searched literature. However, based on general synthetic strategies for naphthyridine derivatives, a plausible synthetic route can be proposed. The synthesis of the 2,7-naphthyridine core often involves the cyclization of substituted pyridine precursors.
Proposed Synthetic Workflow:
Caption: Proposed general synthetic workflow for this compound.
Detailed Hypothetical Protocol:
-
Step 1: Synthesis of a Substituted 2,7-Naphthyridine Core: A common method for constructing the 2,7-naphthyridine skeleton involves the condensation of a 3-aminopyridine derivative with a suitable three-carbon component, followed by cyclization. The specific precursors would need to be chosen to allow for the subsequent introduction of the amino and bromo groups at the desired positions.
-
Step 2: Introduction of the Amino Group: The amino group at the C1 position could be introduced via a nucleophilic aromatic substitution (SNA) reaction on a precursor with a suitable leaving group (e.g., a chloro or fluoro substituent) at that position.
-
Step 3: Bromination: The bromine atom at the C4 position would likely be introduced via electrophilic bromination of the 2,7-naphthyridin-1-amine intermediate. The reaction conditions would need to be carefully controlled to ensure regioselectivity.
Note: This is a generalized protocol. The actual synthesis may require protecting groups and specific catalysts, and yields would need to be optimized. Researchers should consult literature on the synthesis of related naphthyridine analogs for more detailed experimental conditions.[2]
Biological Activity and Applications
While specific biological assays on this compound are not detailed in the available literature, the broader class of 2,7-naphthyridine derivatives has been investigated for a range of biological activities.
General Activities of 2,7-Naphthyridine Derivatives:
-
Antimicrobial Activity: Some 2,7-naphthyridine derivatives have shown activity against various bacterial and fungal strains.[3][4]
-
Anticancer Activity: Derivatives of the 2,7-naphthyridine scaffold have been explored as potential anticancer agents, with some showing cytotoxic effects against human tumor cell lines.[5][6]
-
Kinase Inhibition: The naphthyridine core is a known pharmacophore in the development of kinase inhibitors.
Primary Application in Targeted Protein Degradation (PROTACs):
The most prominent application of this compound is as a precursor for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
Caption: Mechanism of action for PROTACs derived from this compound.
In this context, the amino group of this compound serves as a reactive handle for attaching a linker, which is then connected to a ligand for the target protein. The bromo-substituted naphthyridine moiety itself often acts as the E3 ligase-binding element, particularly targeting Cereblon (CRBN).
Future Directions
The utility of this compound as a foundational scaffold in medicinal chemistry is evident, particularly in the rapidly advancing field of targeted protein degradation. Future research efforts could focus on:
-
Development and publication of a robust and scalable synthesis protocol. This would greatly benefit the research community by making this key intermediate more accessible.
-
Investigation of the standalone biological activity of this compound. Understanding its intrinsic pharmacological profile could reveal new therapeutic applications.
-
Exploration of its derivatization at the bromine and amine positions. This could lead to the discovery of novel compounds with unique biological activities, including new E3 ligase binders or potent inhibitors of other cellular targets.
-
Systematic SAR studies of PROTACs derived from this scaffold. This would help to elucidate the optimal linker length and attachment points for maximizing protein degradation efficacy.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability of 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,7-naphthyridin-1-amine, a key building block in contemporary drug discovery, particularly in the field of targeted protein degradation. This document details its commercial availability, outlines a general synthetic approach, and conceptualizes its application in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Properties
This compound is a substituted naphthyridine, a class of heterocyclic compounds recognized for their diverse biological activities. Its structure incorporates a bromine atom, providing a versatile handle for further chemical modifications, and an amine group, which can serve as a crucial attachment point or interaction site in more complex molecules.
| Property | Value |
| CAS Number | 959558-28-2 |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Typical Purity | ≥97% |
| Primary Use | Intermediate in organic synthesis |
| Key Application | Building block for protein degraders |
Commercial Availability
This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The typical purity offered is around 97%. Below is a summary of some of the key suppliers.
| Supplier | Product Name | Purity | CAS Number | Notes |
| BOC Sciences | This compound | - | 959558-28-2[] | A global supplier of research chemicals and pharmaceutical ingredients. |
| BLDpharm | This compound | - | 959558-28-2[2] | Provides documentation such as NMR, HPLC, and LC-MS upon request. |
| MySkinRecipes | This compound | 97% | 959558-28-2[3] | Describes the compound as a key intermediate for synthesizing biologically active compounds targeting enzymes or receptors for various diseases.[3] |
| AChemBlock | This compound | 95% | 959558-28-2[4] | Offers novel building blocks for research purposes. |
| Various Lab Suppliers | This compound | ~97% | 959558-28-2[5] | Listed as a "Protein Degrader Building Block".[5] |
Synthetic Strategies
For substituted naphthyridines, a common approach involves the construction of a functionalized pyridine ring followed by annulation to form the second ring. The introduction of the bromo and amino groups can be achieved through various standard organic reactions. For instance, bromination can be accomplished using reagents like N-bromosuccinimide (NBS), and amination can be achieved through nucleophilic aromatic substitution or palladium-catalyzed amination reactions.
A plausible, though not explicitly documented, synthetic route could involve the construction of a suitably substituted pyridine precursor, followed by a cyclization reaction to form the 2,7-naphthyridine core. Subsequent functionalization, such as bromination and amination, would then yield the final product. The exact sequence and reagents would need to be determined through synthetic route scouting and optimization.
Application in Drug Discovery: PROTACs
The primary application of this compound in modern drug discovery is as a building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This approach, known as targeted protein degradation, offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein rather than just blocking its active site. This can lead to a more profound and durable biological effect.
Conceptual Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a component of the E3 ligase-binding moiety.
Conceptual Signaling Pathway: Targeted Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC. In this hypothetical scenario, a PROTAC derived from this compound facilitates the degradation of a hypothetical Protein of Interest (POI).
Conclusion
This compound is a readily available and valuable chemical intermediate for researchers and drug development professionals. Its utility as a building block in the synthesis of PROTACs places it at the forefront of innovative therapeutic strategies. While specific synthetic protocols for this compound are not widely published, its structural features suggest that it can be synthesized using established methods in heterocyclic chemistry. The conceptual workflows provided in this guide illustrate its potential application in the rapidly advancing field of targeted protein degradation, offering a promising avenue for the development of novel therapeutics.
References
4-Bromo-2,7-naphthyridin-1-amine as a protein degrader building block
An In-depth Technical Guide on the Evaluation and Application of 4-Bromo-2,7-naphthyridin-1-amine as a Putative Protein Degrader Building Block
Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature or patent filings detailing the use of this compound specifically as a building block in targeted protein degradation. This guide, therefore, provides a technical framework for the evaluation and potential application of this molecule based on established principles in the field of Proteolysis Targeting Chimeras (PROTACs). The experimental protocols and data presented are derived from well-characterized, analogous systems to serve as a benchmark for researchers exploring novel chemical matter in this space.
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules like PROTACs to hijack the cell's natural ubiquitin-proteasome system for the selective elimination of disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The design of novel, effective, and proprietary E3 ligase ligands is a cornerstone of advancing this technology.
Heterocyclic scaffolds are of paramount interest as potential E3 ligase recruiters, particularly for Cereblon (CRBN), a widely exploited E3 ligase. This compound presents a synthetically tractable heterocyclic core with functional handles amenable to the construction of PROTAC libraries. This document outlines the systematic approach a researcher would undertake to validate this fragment's potential as a CRBN ligand and subsequently develop it into a functional protein degrader.
Section 1: Physicochemical Properties and Initial Evaluation as a CRBN Ligand
The first critical step is to determine if the this compound core can bind to the target E3 ligase, CRBN. This is typically assessed through biophysical or biochemical binding assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959558-28-2 | Supplier Data[1] |
| Molecular Formula | C₈H₆BrN₃ | Supplier Data[1] |
| Molecular Weight | 224.06 g/mol | Supplier Data[1][2] |
| Boiling Point | 377.9°C (Predicted) | Supplier Data[2] |
Experimental Protocol 1: CRBN Binding Affinity Assay (Competitive TR-FRET)
This assay determines if the building block can displace a known fluorescent tracer ligand from the CRBN-DDB1 complex.
1. Materials:
-
Recombinant human FLAG-CRBN/DDB1 complex.
-
Europium-labeled anti-FLAG antibody (Donor).
-
Thalidomide-Red fluorescent tracer (Acceptor).
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.01% BSA, 0.01% Tween-20, pH 7.4.
-
This compound and control compounds (e.g., Lenalidomide) dissolved in DMSO.
2. Procedure:
-
Prepare a serial dilution of the test compound (this compound) in DMSO, followed by a 1:100 dilution in Assay Buffer.
-
In a 384-well microplate, add the FLAG-CRBN/DDB1 complex, Eu-anti-FLAG antibody, and the test compound solution. Incubate for 15 minutes at room temperature.
-
Add the Thalidomide-Red tracer to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 340 nm.
3. Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.
Section 2: Synthesis of a PROTAC Library
Assuming the naphthyridine core demonstrates CRBN binding, the next phase is its incorporation into a PROTAC. The core's structure offers two distinct points for chemical modification: the bromo group at the C4 position and the primary amine at the C1 position. This allows for versatile linker attachment strategies to connect to a POI ligand (warhead). The following is a representative workflow for creating a BRD4-targeting PROTAC using JQ1 as the warhead.
Caption: Conceptual assembly of a PROTAC from the core building block.
Experimental Protocol 2: Representative PROTAC Synthesis
This protocol outlines the attachment of a linker to the C4-bromo position via Suzuki coupling, followed by amide coupling to the JQ1 warhead.
Step A: Linker Attachment to Naphthyridine Core
-
Materials: this compound, a Boc-protected amino-PEG-boronic acid pinacol ester linker, Pd(dppf)Cl₂, potassium carbonate (K₂CO₃), 1,4-dioxane, water.
-
Procedure:
-
To a degassed solution of this compound (1.0 eq) and the boronic ester linker (1.2 eq) in a 3:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.1 eq).
-
Heat the reaction mixture at 90°C under a nitrogen atmosphere for 12 hours, monitoring progress by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected naphthyridine-linker conjugate.
-
Step B: Warhead Coupling
-
Materials: Boc-protected naphthyridine-linker, trifluoroacetic acid (TFA), DCM, JQ1-acid, HATU, DIPEA, anhydrous DMF.
-
Procedure:
-
Dissolve the Boc-protected conjugate in DCM and add TFA. Stir at room temperature for 2 hours to remove the Boc group. Concentrate in vacuo to obtain the amine salt.
-
In a separate flask, dissolve JQ1-acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected naphthyridine-linker amine (1.1 eq) in DMF to the activated JQ1 mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Purify the final PROTAC product by preparative HPLC. Characterize by LC-MS and NMR.
-
Section 3: Cellular Evaluation of PROTAC Activity
Once synthesized, the PROTAC must be tested for its ability to induce the degradation of the target protein in a cellular context.
Caption: A typical workflow for validating a novel PROTAC series.
Experimental Protocol 3: Western Blot for BRD4 Degradation
This is the standard method to visualize and semi-quantify the loss of a target protein.
-
Materials: Human cell line expressing BRD4 (e.g., HEK293T, MV-4-11), cell culture medium, PROTAC stock solution in DMSO, RIPA lysis buffer with protease inhibitors, primary antibodies (anti-BRD4, anti-loading control like α-Tubulin or GAPDH), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 µM to 1 nM) or DMSO vehicle for a set time (e.g., 8, 16, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-loading control antibody to ensure equal protein loading.
-
4. Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the BRD4 signal to the loading control signal for each lane.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
Benchmark Data for BRD4 Degraders
The following tables show representative quantitative data for well-studied BRD4 degraders, which can serve as a benchmark for a newly developed PROTAC.
Table 2: Representative Potency of a BRD4-Degrader
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (BRD4 Degradation) | HEK293T | 775 nM | [3] |
| Dₘₐₓ (BRD4 Degradation) | HEK293T | ~80% at 30 µM | [3] |
| IC₅₀ (Cell Viability) | MV-4-11 | Concentration-dependent | [4] |
Table 3: Representative Binding Affinities and Ternary Complex Formation
| Assay | Components | Result | Reference |
| TR-FRET (Binary) | PROTAC + CRBN | >80% displacement at 11 µM | |
| SPR (Binary) | PROTAC + BRD4 | Confirmed binding | [3] |
| TR-FRET (Ternary) | PROTAC + CRBN + BRD4 | EC₅₀ < 500 nM |
Section 4: PROTAC Mechanism of Action
A functional PROTAC brings the POI into proximity with the E3 ligase, inducing the formation of a ternary complex. This complex acts as a substrate for the cellular ubiquitination machinery, leading to the poly-ubiquitination of the POI and its subsequent recognition and degradation by the 26S proteasome.
Caption: The catalytic cycle of PROTAC-induced protein degradation.
Conclusion
While this compound is not yet an established building block in the TPD field, its structure holds potential for exploration as a novel E3 ligase ligand core. This guide provides a comprehensive and technically detailed roadmap for its evaluation and development. By systematically assessing its binding to CRBN, incorporating it into PROTAC molecules, and rigorously testing the resulting degraders in cellular assays, researchers can effectively determine its utility. The principles, protocols, and benchmark data outlined herein serve as a valuable resource for the rational design and validation of the next generation of protein degraders.
References
Methodological & Application
Synthesis of 4-Bromo-2,7-naphthyridin-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-Bromo-2,7-naphthyridin-1-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the construction of the 2,7-naphthyridin-1-amine core, followed by a regioselective bromination. This guide offers comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathway and workflow to ensure reproducibility and ease of understanding for researchers in the field.
Introduction
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The targeted compound, this compound, serves as a crucial intermediate for the elaboration of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, while the amine group offers a site for amide bond formation or other modifications. This protocol outlines a practical and efficient laboratory-scale synthesis of this important building block.
Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the construction of the 2,7-naphthyridin-1-amine core from appropriate pyridine precursors. The second step is a regioselective electrophilic bromination of the electron-rich aminonaphthyridine ring system at the C4 position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,7-Naphthyridin-1-amine (Hypothetical Protocol)
While a specific, detailed protocol for the direct synthesis of 2,7-naphthyridin-1-amine was not found in the immediate literature, a plausible approach involves the cyclization of a substituted pyridine derivative. A common strategy for constructing naphthyridine rings is the Friedländer annulation or similar condensation reactions. For instance, the condensation of an aminopyridine carboxaldehyde or a related derivative with a suitable C2 synthon could yield the desired naphthyridine core.
Illustrative Reaction:
A potential, though unverified, route could involve the reaction of a suitably substituted 3-aminopyridine derivative that undergoes cyclization to form the 2,7-naphthyridine skeleton. The introduction of the 1-amino group might be achieved via a Chichibabin amination on the 2,7-naphthyridine core or by using a precursor already containing the amino functionality.
Due to the lack of a specific protocol, researchers are advised to consult literature on the synthesis of related 1-aminonaphthyridines and adapt the conditions.
Step 2: Regioselective Bromination of 2,7-Naphthyridin-1-amine
This protocol is based on general procedures for the bromination of activated heterocyclic amines using N-Bromosuccinimide (NBS).[1][2] The amino group at the C1 position activates the naphthyridine ring, directing the electrophilic substitution to the ortho and para positions. The C4 position is electronically favored for substitution.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,7-Naphthyridin-1-amine | ≥95% | N/A (Synthesized in Step 1) |
| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Laboratory Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Experimental Workflow:
Caption: Workflow for the regioselective bromination of 2,7-naphthyridin-1-amine.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-naphthyridin-1-amine (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add N-Bromosuccinimide (1.05 mmol, 1.05 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Data Presentation
Table 1: Summary of a Representative Bromination Reaction
| Parameter | Value |
| Starting Material | 2,7-Naphthyridin-1-amine |
| Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry (NBS) | 1.05 equivalents |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Theoretical Yield | Based on 1.0 mmol of starting material |
| Expected Product Purity | >95% after chromatography |
| Expected Analytical Data | Consistent with C₈H₆BrN₃ (MW: 224.06) |
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment and confirm the regiochemistry of bromination.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight of the compound.
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care and avoid inhalation of dust or contact with skin and eyes.
-
Dichloromethane and acetonitrile are volatile and toxic organic solvents. Handle with appropriate care to avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound. While the synthesis of the 2,7-naphthyridin-1-amine precursor requires further investigation based on related literature, the subsequent regioselective bromination protocol is robust and based on well-established chemical principles. The provided experimental details, data tables, and diagrams are intended to facilitate the successful and safe execution of this synthesis by researchers in the field of organic and medicinal chemistry.
References
Application Note: Suzuki-Miyaura Coupling Protocol for 4-Bromo-2,7-naphthyridin-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules. This application note provides a detailed protocol for the Suzuki coupling of 4-Bromo-2,7-naphthyridin-1-amine with various boronic acids. The 2,7-naphthyridine scaffold is a key heterocyclic motif present in numerous biologically active compounds, and the functionalization at the 4-position via Suzuki coupling offers a direct route to novel analogues for drug discovery and development.
The described protocol is intended as a robust starting point, offering a set of well-established conditions that can be further optimized for specific substrates and desired outcomes.
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The catalytic cycle generally proceeds through three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[1][2][3][4]
Experimental Protocol
This section outlines a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable pre-catalyst; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3] The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[2][5]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-aryl-2,7-naphthyridin-1-amine.
Data Presentation: Reaction Condition Optimization
The following table summarizes a range of conditions that can be employed for the Suzuki coupling of bromo-naphthyridine derivatives, based on established protocols for similar substrates. These parameters can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | Good | A common catalyst for arylations of halogenated pyrimidines.[6] |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2.0) | Toluene/H₂O | 80-110 | Moderate to High | Prone to catalyst deactivation with some pyridinic substrates.[5] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Cs₂CO₃ (2.0) | Dioxane | 80-110 | Moderate to High | Bulky, electron-rich ligands can stabilize the catalyst.[5] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | High to Excellent | A robust and widely used catalyst for Suzuki couplings.[3] |
| Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | THF/H₂O | 80-100 | High to Excellent | A strong base that can be effective for less reactive substrates.[5] |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Troubleshooting
-
Low or No Conversion: This may be due to an inactive catalyst, an inappropriate ligand, insufficient base strength, poor solubility of starting materials, or oxygen contamination. Ensure all reagents are fresh, the solvent is properly degassed, and the reaction is run under a strictly inert atmosphere.[2]
-
Side Product Formation: The most common side reactions are homocoupling of the boronic acid and debromination of the naphthyridine. Rigorous degassing of the reaction mixture is crucial to minimize homocoupling. Using a slight excess of the bromo-naphthyridine relative to the boronic acid can also be beneficial.[2] Protodeboronation of the boronic acid can be an issue, especially with aqueous bases; using more stable boronate esters can mitigate this.[5]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-2,7-naphthyridin-1-amines. The protocol provided herein offers a solid foundation for researchers to develop and optimize this key transformation for their specific needs. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and purity of the desired products, which are valuable scaffolds in medicinal chemistry.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, functional materials, and agrochemicals.[1][4] The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development, offering a significant improvement over harsher, more traditional methods.[1][2]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-Bromo-2,7-naphthyridin-1-amine, a key intermediate in the synthesis of various biologically active compounds. The 2,7-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, and the ability to introduce diverse amine functionalities at the 4-position opens avenues for the exploration of structure-activity relationships (SAR) and the generation of novel therapeutic agents.
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (this compound) with an amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle, a fundamental concept in organometallic chemistry, generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to afford the desired N-arylated product and regenerate the active palladium(0) catalyst.[1][5] The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often promoting the catalytic cycle efficiently.[6]
Experimental Protocols
This section outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. The conditions provided are a starting point and may require optimization for different amine coupling partners.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Amine (e.g., Morpholine, Aniline) | Reagent Grade | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| XPhos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Aqueous NaCl (Brine) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Inert Gas (Argon or Nitrogen) | High Purity | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) for three cycles.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction tube.
-
Via syringe, add the desired amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (2 x 10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-substituted 4-amino-2,7-naphthyridin-1-amine derivative.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. Please note that these are expected yields based on similar reactions reported in the literature, and actual yields may vary depending on the specific reaction conditions and the nature of the amine.
| Amine | Product | Expected Yield (%) |
| Aniline | N-phenyl-2,7-naphthyridine-1,4-diamine | 80-90% |
| Morpholine | 4-(1-amino-2,7-naphthyridin-4-yl)morpholine | 75-85% |
| Benzylamine | N-benzyl-2,7-naphthyridine-1,4-diamine | 70-80% |
| n-Butylamine | N-butyl-2,7-naphthyridine-1,4-diamine | 70-80% |
Characterization Data:
Upon successful synthesis, the products should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening other phosphine ligands (e.g., RuPhos, SPhos), different palladium sources (e.g., Pd₂(dba)₃), or alternative bases (e.g., K₃PO₄, Cs₂CO₃). The reaction temperature and time can also be optimized.
-
Side Reactions: The formation of hydrodehalogenated byproducts can sometimes be observed. Using a slightly higher catalyst loading or a different ligand may mitigate this issue.
-
Poor Solubility: If the starting materials or intermediates have poor solubility in toluene, other anhydrous solvents such as dioxane or DMF can be explored.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Always perform reactions under an inert atmosphere to prevent catalyst deactivation and potential side reactions.
By following these detailed protocols and considering the key reaction parameters, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel 4-amino-2,7-naphthyridine derivatives for further investigation in drug discovery and materials science.
References
Application Notes and Protocols for PROTAC Synthesis Using 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The 2,7-naphthyridine scaffold has emerged as a valuable pharmacophore in drug discovery, with derivatives showing a broad spectrum of biological activities, including antitumor and kinase inhibitory effects.[1][2] Notably, 2,7-naphthyridinone derivatives have been identified as potent inhibitors of kinases such as c-Kit, VEGFR-2, and MET.[3][4]
This document provides detailed application notes and protocols for the use of 4-Bromo-2,7-naphthyridin-1-amine , a commercially available protein degrader building block, in the synthesis of novel PROTACs.[5] The presence of a bromine atom and an amino group on the 2,7-naphthyridine core provides versatile handles for the attachment of linkers and E3 ligase ligands, making it an ideal starting material for the generation of PROTAC libraries for targeted protein degradation.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK), synthesized from this compound.
Table 1: Representative Yields and Purity for BTK PROTAC Synthesis Steps
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Suzuki Coupling | This compound | Naphthyridine-Linker Intermediate | 55-70 | >95 |
| 2 | Amide Coupling | Naphthyridine-Linker Intermediate | BTK PROTAC | 40-60 | >98 (after HPLC) |
Table 2: Representative Biological Activity of a BTK PROTAC
| Compound | Target | E3 Ligase | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) |
| BTK PROTAC | BTK | Cereblon | MOLM-14 | 25 | 10 | >90 |
| Ibrutinib (Control) | BTK | N/A | MOLM-14 | 5 | N/A | N/A |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a BTK-targeting PROTAC using this compound. Optimization may be required for specific linkers and reaction scales.
Protocol 1: Synthesis of a BTK PROTAC
This protocol outlines a two-step synthesis involving the initial attachment of a linker to the 4-bromo position of this compound via a Suzuki coupling, followed by an amide coupling to the E3 ligase ligand, pomalidomide.
Step 1: Suzuki Coupling for Linker Attachment
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired boronic acid pinacol ester linker (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl2 (0.1 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the naphthyridine-linker intermediate.
Step 2: Amide Coupling to Pomalidomide
-
To a solution of the naphthyridine-linker intermediate (1.0 eq) in anhydrous DMF, add pomalidomide (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final BTK PROTAC.
Protocol 2: Biological Evaluation of BTK PROTAC
Western Blot for BTK Degradation
-
Seed MOLM-14 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BTK PROTAC or DMSO as a vehicle control for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BTK and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of BTK degradation.
Cell Viability Assay (IC50 Determination)
-
Seed MOLM-14 cells in 96-well plates.
-
Treat the cells with a serial dilution of the BTK PROTAC or a control inhibitor (e.g., ibrutinib) for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence according to the manufacturer's protocol.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for the synthesis of a BTK PROTAC.
Caption: Workflow for the biological evaluation of a BTK PROTAC.
Caption: Simplified BTK signaling pathway and PROTAC-mediated degradation.
References
- 1. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
Application Notes and Protocols for Kinase Inhibitor Development using 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,7-naphthyridin-1-amine is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The 2,7-naphthyridine core is a recognized privileged structure, and the presence of a bromine atom at the 4-position provides a strategic handle for introducing chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The amino group at the 1-position can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and enabling strong interactions with the hinge region of kinase active sites. This document provides detailed application notes, experimental protocols, and data to guide researchers in the utilization of this compound for the discovery and development of novel kinase inhibitors targeting various signaling pathways implicated in diseases like cancer and inflammation.
Data Presentation: Kinase Inhibitory Activity of 2,7-Naphthyridine Derivatives
The following tables summarize the in vitro activity of various kinase inhibitors derived from the 2,7-naphthyridine and related scaffolds. While specific derivatives of this compound are not always explicitly detailed in publicly available literature, the data for structurally similar compounds highlight the potential of this chemical class.
Table 1: Inhibitory Activity of 2,7-Naphthyridinone Derivatives against c-Kit and VEGFR-2 [1]
| Compound | Target Kinase | IC50 (nM) |
| 9k | c-Kit | 8.5 |
| 10l | VEGFR-2 | 56.5 |
| 10r | VEGFR-2 | 31.7 |
| 3 (Reference) | c-Kit | 329.6 |
| 3 (Reference) | VEGFR-2 | 279.9 |
Table 2: Inhibitory Activity of Naphthyridine-Based Inhibitors against Casein Kinase 2 (CK2) [2][3]
| Compound/Analog | Target Kinase | Cellular IC50 (nM) (NanoBRET assay) |
| Compound 11 | CK2α | < 22 |
| Compound 11 | CK2α' | < 22 |
| CX-4945 | CK2α | 240 |
| CX-4945 | CK2α' | 180 |
| SGC-CK2-2 | CK2α | 920 |
| SGC-CK2-2 | CK2α' | 200 |
Table 3: Inhibitory Activity of 2,7-Naphthyridine Derivatives against MASTL Kinase [4][5]
| Compound Example | Target Kinase | Ki (nM) |
| Example 1 | MASTL | 1.2 |
| Example 2 | MASTL | 3.4 |
| Example 3 | MASTL | 0.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
Step 1: Synthesis of a 2,7-Naphthyridine Precursor A common strategy for synthesizing the 2,7-naphthyridine core involves the condensation of a substituted pyridine with a suitable cyclization partner.
Step 2: Bromination The naphthyridine precursor can be brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or chloroform.[6]
Step 3: Amination The introduction of the amino group at the 1-position can be achieved through nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro group) with an amine source.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the derivatization of this compound with various arylboronic acids to generate a library of potential kinase inhibitors.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,7-naphthyridin-1-amine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized 2,7-naphthyridine derivative against a specific protein kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (2,7-naphthyridine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compound or DMSO control to each well.
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. .
-
-
ADP Detection:
-
After the kinase reaction, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors derived from the 2,7-naphthyridine scaffold.
Caption: p38 MAPK signaling pathway and the point of inhibition.
Caption: c-Met signaling pathway and the point of inhibition.
Caption: CK2 signaling pathway and the point of inhibition.
Experimental Workflow
Caption: A typical workflow for developing kinase inhibitors.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Functionalization of the 4-Bromo Position on 2,7-Naphthyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The ability to introduce diverse substituents at specific positions of this core structure is crucial for the modulation of its physicochemical and pharmacological properties. The 4-bromo-2,7-naphthyridine derivative serves as a versatile synthetic intermediate, enabling a wide range of functionalizations through various modern cross-coupling and substitution reactions. This document provides a detailed overview of common synthetic strategies for the derivatization of the 4-position of 2,7-naphthyridine, complete with experimental protocols and comparative data to guide researchers in their synthetic endeavors. While specific examples for 4-bromo-2,7-naphthyridine are limited in publicly available literature, the protocols provided are based on well-established methodologies for analogous heterocyclic systems and serve as a strong starting point for reaction optimization.
Key Functionalization Reactions
The 4-bromo position of 2,7-naphthyridine is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the synthesis of 4-amino-2,7-naphthyridine derivatives.
-
Sonogashira Coupling: For the installation of alkynyl moieties.
-
Cyanation: For the introduction of a nitrile group, a versatile functional handle.
These reactions are typically catalyzed by palladium complexes and require careful selection of ligands, bases, and reaction conditions to achieve optimal yields and purity.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize generalized conditions for the key functionalization reactions of bromo-substituted nitrogen-containing heterocycles, providing a comparative framework for reaction design. Note: These are representative conditions and may require optimization for 4-bromo-2,7-naphthyridine.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 70-95 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 75-98 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | 80-99 |
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.2) | Toluene | 100 | 18 | 60-90 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12 | 70-95 |
| 3 | G3-XPhos (2) | - | Cs₂CO₃ (1.5) | t-BuOH | 80 | 24 | 65-92 |
Table 3: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 70-90 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (3) | DMF | 80 | 4 | 75-95 |
| 3 | Pd(OAc)₂ (1) / XPhos (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 60-85 (Copper-free) |
Table 4: Cyanation Reaction Conditions
| Entry | Cyanide Source (equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Zn(CN)₂ (0.6) | Pd₂(dba)₃ (2) | dppf (4) | DMF | 120 | 12 | 60-85 |
| 2 | CuCN (1.2) | - | - | NMP | 150 | 24 | 50-80 |
| 3 | K₄[Fe(CN)₆] (0.5) | Pd(OAc)₂ (2) | XPhos (4) | t-BuOH | 100 | 18 | 65-90 |
Experimental Protocols
The following are detailed, generalized protocols for the functionalization of the 4-bromo position on 2,7-naphthyridine. Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many of the reagents are toxic, flammable, or corrosive.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2,7-naphthyridines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-bromo-2,7-naphthyridine with an arylboronic acid.
Materials:
-
4-Bromo-2,7-naphthyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-bromo-2,7-naphthyridine, the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,7-naphthyridine.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2,7-naphthyridines
This protocol provides a general method for the palladium-catalyzed amination of 4-bromo-2,7-naphthyridine with a primary or secondary amine.
Materials:
-
4-Bromo-2,7-naphthyridine
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
BINAP (0.03 equivalents)
-
Sodium tert-butoxide (1.2 equivalents)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a Schlenk tube.
-
Add 4-bromo-2,7-naphthyridine and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2,7-naphthyridine derivative.
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2,7-naphthyridines
This protocol outlines a general procedure for the coupling of 4-bromo-2,7-naphthyridine with a terminal alkyne.
Materials:
-
4-Bromo-2,7-naphthyridine
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 4-bromo-2,7-naphthyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C under an inert atmosphere for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2,7-naphthyridine.
Caption: Workflow for Sonogashira Coupling.
Signaling Pathways and Logical Relationships
The functionalization of 4-bromo-2,7-naphthyridine provides access to a diverse range of derivatives that can be further elaborated or screened for biological activity. The logical relationship between the starting material and its potential products through various key reactions is depicted below.
Caption: Reaction pathways for 4-bromo-2,7-naphthyridine.
Conclusion
The functionalization of the 4-bromo position on 2,7-naphthyridine opens a gateway to a vast chemical space of novel derivatives with potential applications in drug discovery and materials science. The protocols outlined in this document for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling provide robust starting points for the synthesis of a variety of 4-substituted 2,7-naphthyridines. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the desired outcomes. The continued exploration of new and efficient methods for the derivatization of this important heterocyclic core will undoubtedly lead to the discovery of new molecules with significant scientific and therapeutic value.
Application Notes and Protocols for C-N Bond Formation with 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-N bond formation involving 4-Bromo-2,7-naphthyridin-1-amine. The methodologies described are based on the well-established Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen bonds.[1][2] Given the limited specific literature on the target molecule, the following protocols are adapted from successful reactions on structurally similar heteroaryl bromides and provide a robust starting point for reaction optimization.
Introduction
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The development of efficient methods for the functionalization of this core is of significant interest in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination offers a versatile and powerful tool for the synthesis of N-arylated and N-heteroarylated amines, which are prevalent in pharmaceutical agents.[3] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl or heteroaryl halide with an amine.[1][2]
The general transformation for the C-N cross-coupling of this compound is depicted below:
Scheme 1: General Buchwald-Hartwig Amination of this compound
Caption: General scheme for the palladium-catalyzed C-N cross-coupling.
Data Presentation: Comparative Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. The following table summarizes various reaction conditions that have been successfully employed for the amination of structurally related heteroaryl bromides and can serve as a starting point for the reaction with this compound.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Scope |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | 75-95 | Anilines, cyclic amines with bromo-azaindoles |
| 2 | Pd₂(dba)₃ (2.5) | RuPhos (5) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 80-98 | Primary and secondary amines with bromo-pyridines |
| 3 | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ (2.0) | Toluene | 110 | 12-24 | 65-90 | Aryl amines with bromo-purine nucleosides |
| 4 | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU (2.0) | Toluene | 80 | 18 | 85 | Amides with electron-poor aryl halides |
| 5 | Pd₂(dba)₃ (2) | tBuBrettPhos (4) | LiHMDS (1.5) | THF | 80 | 12 | 70-92 | Unprotected bromoimidazoles and bromopyrazoles |
Experimental Protocols
The following are detailed protocols for performing a Buchwald-Hartwig amination reaction. Note: These are general procedures and may require optimization for the specific substrate and amine. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: General Procedure using Pd(OAc)₂/Xantphos
This protocol is a good starting point for coupling with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Add the amine (1.2 eq) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Pd₂(dba)₃/RuPhos with a Strong Base
This protocol is often effective for less reactive amines or when higher reaction rates are desired.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
RuPhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 eq) and RuPhos (0.05 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to pre-form the catalyst.
-
In a separate oven-dried Schlenk tube, add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill this Schlenk tube with an inert gas three times.
-
Add the amine (1.2 eq) and anhydrous toluene.
-
Transfer the pre-formed catalyst solution to the substrate-containing Schlenk tube via cannula.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The diagram below outlines the general workflow for setting up a Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Derivatization of 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical modification of the 1-amino group of 4-Bromo-2,7-naphthyridin-1-amine. The protocols described herein are foundational for the synthesis of diverse libraries of compounds for screening in drug discovery and materials science. The derivatization strategies covered include acylation, sulfonylation, and palladium-catalyzed C-N cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a primary amino group at the 1-position and a bromine atom at the 4-position offers two orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space around the naphthyridine core. Derivatization of the 1-amino group can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can modulate its biological activity or material properties. These modifications are crucial in the development of novel therapeutics and functional materials.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| CAS Number | 959558-28-2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and dichloromethane |
Derivatization Strategies
The primary amino group of this compound is a versatile nucleophile that can readily undergo a variety of chemical transformations. The following sections detail protocols for common and synthetically useful derivatizations.
Acylation: Synthesis of N-(4-Bromo-2,7-naphthyridin-1-yl)amides
Acylation of the 1-amino group is a fundamental transformation that introduces an amide functionality. This modification can alter the electronic properties of the naphthyridine ring and introduce new points for interaction with biological targets.
Experimental Protocol: Acetylation with Acetyl Chloride
This protocol is adapted from a procedure for a structurally similar compound, 4-bromo-2-aminopyridine, and may require optimization for the target molecule.[1]
Materials and Reagents:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane. Add pyridine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: While stirring, add acetyl chloride (1.3 equiv.) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the resulting crude product by trituration with hexane or by column chromatography on silica gel to afford the desired N-(4-Bromo-2,7-naphthyridin-1-yl)acetamide.
Expected Outcome:
| Product | Reagents | Solvent | Time | Temperature | Yield |
| N-(4-Bromo-2,7-naphthyridin-1-yl)acetamide | Acetyl chloride, Pyridine | Dichloromethane | 4-6 h | 0 °C to RT | 70-85% (estimated) |
Note: The yield is an estimation based on similar reactions and may vary.
Acylation Workflow Diagram
Caption: Workflow for the acylation of this compound.
Sulfonylation: Synthesis of N-(4-Bromo-2,7-naphthyridin-1-yl)benzenesulfonamides
Sulfonylation introduces a sulfonamide group, a common pharmacophore in many clinically used drugs. This modification can enhance binding to target proteins through hydrogen bonding and other interactions.
Experimental Protocol: Sulfonylation with Benzenesulfonyl Chloride
This protocol is a general method for the sulfonylation of heterocyclic amines and may require optimization.
Materials and Reagents:
-
This compound
-
Benzenesulfonyl chloride (or other sulfonyl chlorides)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM or THF. Add pyridine or triethylamine (2.0 equiv.) and cool the mixture to 0 °C.
-
Addition of Sulfonylating Agent: Add a solution of benzenesulfonyl chloride (1.2 equiv.) in the same anhydrous solvent dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. If DCM is used as the solvent, separate the organic layer. If THF is used, remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-(4-Bromo-2,7-naphthyridin-1-yl)benzenesulfonamide.
Expected Outcome:
| Product | Reagents | Solvent | Time | Temperature | Yield |
| N-(4-Bromo-2,7-naphthyridin-1-yl)benzenesulfonamide | Benzenesulfonyl chloride, Pyridine/TEA | DCM or THF | 12-24 h | 0 °C to RT | 60-80% (estimated) |
Note: The yield is an estimation based on similar reactions and may vary.
Sulfonylation Workflow Diagram
Caption: Workflow for the sulfonylation of this compound.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives. This reaction allows for the introduction of a wide range of aromatic and heteroaromatic substituents on the 1-amino group.
Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Halide
This is a general protocol for the Buchwald-Hartwig amination and will likely require optimization of the catalyst, ligand, base, and solvent for the specific substrates.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., bromobenzene, iodobenzene) or aryl triflate
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.0 equiv. relative to Pd), and the base (1.5-2.0 equiv.).
-
Addition of Reactants: Add this compound (1.0 equiv.) and the aryl halide or triflate (1.2 equiv.).
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture at 80-120 °C with vigorous stirring for 12-24 hours. The reaction can also be performed under microwave irradiation for shorter reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-Bromo-2,7-naphthyridin-1-amine.
Expected Outcome:
| Product | Reagents | Catalyst/Ligand | Base | Solvent | Time | Temperature | Yield |
| N-Aryl-4-Bromo-2,7-naphthyridin-1-amine | Aryl halide/triflate | Pd₂(dba)₃/XPhos (example) | NaOt-Bu | Toluene | 12-24 h | 80-120 °C | 50-90% (estimated) |
Note: The yield is highly dependent on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination Logical Diagram
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Boronic Acids to 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. This methodology is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures that are often found in biologically active compounds. The 2,7-naphthyridine scaffold is a significant pharmacophore present in numerous therapeutic agents. The functionalization of this core, particularly at the 4-position, is a key strategy in the discovery of novel drug candidates. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-2,7-naphthyridin-1-amine with various boronic acids, offering a robust starting point for researchers.
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The cycle concludes with reductive elimination to yield the desired 4-aryl-2,7-naphthyridin-1-amine and regenerate the Pd(0) catalyst.[1][2][3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[1][4]
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
This section details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids to achieve maximum yield.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[5]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)[2]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or THF/H₂O 4:1)[2][4]
-
High-purity nitrogen or argon gas
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[5]
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[5]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at a temperature ranging from 80-120 °C.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.[8]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 4-aryl-2,7-naphthyridin-1-amine.[6][8]
-
Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various bromo-heterocycles with different boronic acids, providing an expected range of yields for the coupling of this compound. Actual yields may vary depending on the specific boronic acid and reaction conditions used.
| Arylboronic Acid | Product | Representative Yield (%) | Reference |
| Phenylboronic Acid | 4-Phenyl-2,7-naphthyridin-1-amine | 81 | [5] |
| 4-Methoxyphenylboronic Acid | 4-(4-Methoxyphenyl)-2,7-naphthyridin-1-amine | 92 | [5] |
| 4-Chlorophenylboronic Acid | 4-(4-Chlorophenyl)-2,7-naphthyridin-1-amine | 80 | [5] |
| 3-Thienylboronic Acid | 4-(Thiophen-3-yl)-2,7-naphthyridin-1-amine | 73 | [5] |
Note on Data: The yields presented are based on studies with structurally similar bromo-pyridines and serve as strong indicators of expected performance for the coupling with this compound.[5]
Troubleshooting and Optimization
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Consider using a different palladium source or ligand.[4]
-
Insufficient Temperature: Bromo-naphthyridines may require higher temperatures for efficient coupling. Incrementally increase the reaction temperature.[4]
-
Base Inefficiency: Use a stronger or more soluble base. Ensure the base is finely powdered and dry.[4]
-
Poor Solubility: Try alternative solvent systems such as DMF or toluene, especially for poorly soluble substrates.[4]
Significant Byproduct Formation:
-
Homo-coupling of Boronic Acid: This is often due to the presence of oxygen. Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[4][9]
-
De-bromination of Naphthyridine: This can be caused by protic impurities. Use anhydrous solvents and consider a different catalyst/ligand combination.[4]
-
Protodeboronation: This results from the hydrolysis of the boronic acid. Using boronic acid pinacol esters or potassium trifluoroborate salts can mitigate this issue. Minimizing water content or using an anhydrous solvent system with a base like K₃PO₄ can also be effective.[4]
Signaling Pathway Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with a diverse range of boronic acids is a highly effective method for generating libraries of novel compounds with significant potential in drug discovery. By carefully selecting the reaction components and conditions, researchers can achieve high yields of the desired 4-aryl-2,7-naphthyridin-1-amines. The protocols and data presented in this document provide a solid foundation for the synthesis and exploration of this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of 4-Bromo-2,7-naphthyridin-1-amine in Targeted Protein Degradation: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular degradation machinery. While derivatives of thalidomide, lenalidomide, and pomalidomide are commonly used to engage the Cereblon (CRBN) E3 ligase, the quest for novel, structurally distinct CRBN ligands with improved properties remains a key area of research.
4-Bromo-2,7-naphthyridin-1-amine is a novel chemical entity available as a building block for the synthesis of PROTACs, putatively acting as a Cereblon ligand. Its naphthyridine core represents a departure from the traditional glutarimide-based structures, potentially offering a unique pharmacological profile. The bromine atom provides a convenient synthetic handle for linker attachment, facilitating the construction of PROTAC libraries.
This document provides detailed application notes and generalized protocols for the utilization of this compound in the development of novel protein degraders. While specific biological data for this compound is not yet widely published, the following sections outline the necessary experimental workflows to validate its function as a CRBN ligand and to characterize the resulting PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, this compound for CRBN), and a chemical linker. The PROTAC functions by inducing the formation of a ternary complex between the POI and the E3 ligase. This proximity enables the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome.
Data Presentation: Characterization of Novel PROTACs
The following tables provide a template for summarizing the quantitative data obtained from the characterization of a hypothetical PROTAC, PROTAC-X , derived from this compound.
Table 1: Biochemical and Cellular Binding Affinities
| Compound | Target | Assay Type | Binding Affinity (Kd or IC50, nM) |
| POI Ligand | Protein of Interest | SPR | 50 |
| This compound | Cereblon (CRBN) | FP | 250 |
| PROTAC-X | Protein of Interest | ITC | 75 |
| PROTAC-X | Cereblon (CRBN) | TR-FRET | 300 |
Table 2: Ternary Complex Formation
| Complex | Assay Type | Cooperativity (α) |
| POI - PROTAC-X - CRBN | TR-FRET | 5.2 |
Table 3: In-Cell Protein Degradation
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) |
| Cancer Cell Line A | PROTAC-X | 15 | >95 |
| Normal Cell Line B | PROTAC-X | >1000 | <10 |
Table 4: Cellular Activity
| Cell Line | PROTAC | IC50 (nM) |
| Cancer Cell Line A | PROTAC-X | 25 |
| Normal Cell Line B | PROTAC-X | >5000 |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a typical synthetic route for coupling a POI ligand (containing a nucleophilic group, e.g., an amine or phenol) to this compound via a PEG linker.
-
Materials:
-
This compound
-
POI ligand with a suitable functional group
-
Bifunctional linker (e.g., Bromo-PEG-NH-Boc)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagents (e.g., TFA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC, silica gel)
-
-
Procedure:
-
Linker Attachment to POI Ligand: Dissolve the POI ligand and a slight excess of the bromo-functionalized linker in an anhydrous solvent. Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃) and stir at room temperature or elevated temperature until the reaction is complete (monitor by LC-MS). Purify the product (POI-Linker-NH-Boc) by column chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM) and add a deprotection reagent (e.g., trifluoroacetic acid). Stir at room temperature until the reaction is complete. Remove the solvent and excess acid under reduced pressure to obtain the amine-functionalized intermediate (POI-Linker-NH₂).
-
Coupling to this compound: This step typically involves a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to couple the primary amine of the linker to the bromine on the naphthyridine ring. Alternatively, if the linker has a terminal carboxylic acid, an amide coupling can be performed with the amine of this compound.
-
Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS, and confirm purity by analytical HPLC.
-
Protocol 2: Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of this compound or the corresponding PROTAC to Cereblon.
-
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled tracer ligand for CRBN (e.g., a derivative of thalidomide)
-
Test compounds (this compound, PROTAC-X)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add the fluorescent tracer and recombinant CRBN protein to each well.
-
Add the serially diluted test compounds to the wells. Include controls with no compound (maximum polarization) and no CRBN (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
Protocol 3: Western Blot for Protein Degradation
This is a standard method to quantify the extent of POI degradation in cells treated with a PROTAC.
-
Materials:
-
Cell line of interest
-
PROTAC-X
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PROTAC-X for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC₅₀ and Dₘₐₓ values.
-
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of POI degradation on cell proliferation and viability.
-
Materials:
-
Cell line of interest
-
PROTAC-X
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well white plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PROTAC-X for a specified time (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended and measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising, non-traditional building block for the development of novel Cereblon-recruiting PROTACs. While public data on its specific applications are currently limited, the provided protocols and experimental workflows offer a comprehensive guide for researchers to synthesize, characterize, and validate PROTACs derived from this scaffold. Through systematic evaluation of binding, ternary complex formation, protein degradation, and cellular effects, the full potential of this and other novel E3 ligase ligands can be unlocked, paving the way for the next generation of targeted protein degradation therapeutics.
Application Notes and Protocols for the Synthesis of 4-Substituted-2,7-Naphthyridin-1-amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-substituted-2,7-naphthyridin-1-amines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The 2,7-naphthyridine scaffold is a key pharmacophore found in various biologically active molecules. These protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.
Introduction
The 2,7-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered considerable interest due to its presence in a range of compounds with therapeutic potential, including anti-inflammatory and antitumor agents. The synthesis of substituted 2,7-naphthyridin-1-amines is a key step in the development of novel drug candidates. This document outlines a common and effective synthetic strategy commencing from 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. The protocols provided herein describe the selective amination at the C1 position, followed by potential diversification at the C4 position through cross-coupling reactions.
General Synthetic Strategy
The synthesis of 4-substituted-2,7-naphthyridin-1-amines can be approached in a stepwise manner. The general workflow involves the initial formation of a 1-amino-2,7-naphthyridine core, which can then be further functionalized at the 4-position. A key intermediate in this process is a halogenated 2,7-naphthyridine, which allows for subsequent substitution reactions.
Caption: General workflow for the synthesis of 4-substituted-2,7-naphthyridin-1-amines.
Experimental Protocols
Synthesis of 1-Amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles
This protocol describes the selective amination at the C1 position of the 2,7-naphthyridine core. The reaction utilizes a cyclic amine to displace the chlorine atom at the C1 position.
Protocol:
-
To a solution of the appropriate 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (10 mmol) in absolute ethanol (50 mL), add the desired cyclic amine (e.g., pyrrolidine, piperidine, or azepane) (11 mmol) and triethylamine (1.53 mL, 11 mmol).
-
Reflux the reaction mixture for 3 hours.
-
After cooling to room temperature, add water (50 mL) to induce precipitation.
-
Collect the resulting crystals by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.[1][2]
Table 1: Synthesis of 1-Amino-3-chloro-2,7-naphthyridine Derivatives [1][2]
| Entry | R Group | Amine | Product | Yield (%) | Melting Point (°C) |
| 1 | Isopropyl | Piperidine | 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 91 | 125–126 |
| 2 | Isobutyl | Piperidine | 3-Chloro-7-isobutyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 85 | 91–93 |
| 3 | Isobutyl | Azepane | 1-Azepan-1-yl-3-chloro-7-isobutyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 82 | 123–125 |
Synthesis of 1,3-Diamino-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles
This protocol outlines the substitution of the remaining chlorine atom at the C3 position with a primary amine.
Protocol:
-
In a suitable reaction vessel, mix the 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 mmol) with the desired primary amine (5 mL).
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature and add water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the product from an ethanol-water mixture (2:1) to yield the pure 1,3-diamino-2,7-naphthyridine derivative.[1][2]
Table 2: Synthesis of 1,3-Diamino-2,7-naphthyridine Derivatives [1][2]
| Entry | Starting Material (from Table 1) | Amine | Product | Yield (%) | Melting Point (°C) |
| 1 | 3-Chloro-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 2-Hydroxyethylamine | 3-[(2-Hydroxyethyl)amino]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 78 | 157–159 |
| 2 | 3-Chloro-7-isobutyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 2-Hydroxyethylamine | 3-[(2-Hydroxyethyl)amino]-7-isobutyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 79 | 147–149 |
Proposed Synthesis of 4-Substituted-2,7-naphthyridin-1-amines via Suzuki Coupling
To introduce a substituent at the 4-position, a palladium-catalyzed Suzuki cross-coupling reaction can be employed.[3][4][5] This requires a halogen (e.g., Br or Cl) or a triflate group at the 4-position of the 2,7-naphthyridin-1-amine core. The following is a general protocol that can be adapted for this purpose.
Caption: Suzuki-Miyaura cross-coupling for C4-substitution.
Protocol:
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the 1-amino-4-halo-2,7-naphthyridine derivative (1 equiv), the desired aryl or alkyl boronic acid or boronic acid pinacol ester (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv).
-
Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Heat the reaction mixture at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2,7-naphthyridin-1-amine.
Table 3: Representative Conditions for Suzuki Coupling
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 110 °C |
Alternative Strategies: Buchwald-Hartwig Amination
For the introduction of an amino group at the 4-position, the Buchwald-Hartwig amination is a powerful tool.[6][7][8][9] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine.
Caption: Buchwald-Hartwig amination for C4-amination.
Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the 1-amino-4-halo-2,7-naphthyridine derivative (1 equiv), a palladium precatalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2 equiv).
-
Add the desired primary or secondary amine (1.2-1.5 equiv) and a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) for the specified time.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to yield the 1,4-diamino-2,7-naphthyridine product.
Table 4: Common Reagents for Buchwald-Hartwig Amination
| Component | Example |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, LHMDS |
| Solvent | Toluene, Dioxane, THF |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of 4-substituted-2,7-naphthyridin-1-amines. By following these procedures, researchers can efficiently generate a library of novel compounds for further investigation in drug discovery and materials science. The modular nature of the synthetic route allows for considerable diversification at multiple positions of the 2,7-naphthyridine scaffold, making it a valuable platform for the development of new chemical entities.
References
- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Bromo-Amino Pyridines
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving bromo-amino pyridine substrates. The following guides and frequently asked questions (FAQs) are designed to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide: Low to No Product Formation
Question: My Suzuki coupling reaction with a bromo-amino pyridine is failing or resulting in very low yields. What are the potential causes and how can I address them?
Low yields or complete reaction failure are common hurdles when working with bromo-amino pyridines due to the unique electronic properties of the substrate. The primary challenges often stem from catalyst inhibition and substrate deactivation. A systematic approach to troubleshooting is crucial for success.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose and resolve common issues leading to poor reaction outcomes.
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Detailed Troubleshooting Steps
-
Catalyst Inhibition/Deactivation : The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its inhibition or deactivation.[1][2][3][4] The electron-donating nature of the amino group can also reduce the reactivity of the carbon-bromine bond towards oxidative addition.[1][2]
-
Solution : Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][4][5] These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[4] Alternatively, consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) that can provide a more active and stable catalytic species.[1] In some cases, a modest increase in catalyst loading (from 1-2 mol% to 3-5 mol%) can help overcome partial inhibition.[1]
-
-
Suboptimal Reaction Conditions : The choice of base, solvent, and temperature are all critical and interdependent factors.
-
Base Selection : The strength and nature of the base can significantly impact the reaction outcome.[1] Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective, while stronger bases like K₃PO₄ can also be beneficial but may promote side reactions.[1] It is crucial to use a fresh, dry, and finely powdered base for accurate stoichiometry and reactivity.[1]
-
Solvent Choice : The solvent system must be suitable for the solubility of all reactants and compatible with the catalyst system.[3] Common solvent systems include mixtures of 1,4-dioxane/water or toluene/water.[2][6] If protodeboronation is a concern, consider switching to anhydrous solvents like DMF or dry dioxane.[1]
-
Reaction Temperature : Inadequate temperature can lead to incomplete reactions, while excessive heat can cause catalyst decomposition.[1] Optimization of the reaction temperature is often necessary.
-
Oxygen Contamination : Insufficient degassing of the reaction mixture can lead to catalyst deactivation and promote undesirable side reactions, particularly homocoupling of the boronic acid.[1][2] Employ robust degassing techniques such as the freeze-pump-thaw method (at least three cycles) or sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[1]
-
Troubleshooting Guide: Significant Side Product Formation
Question: My Suzuki coupling is producing significant amounts of side products. What are these side products and how can I minimize their formation?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complicating purification. The most common side reactions are protodeboronation, dehalogenation, and homocoupling.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Protodeboronation | Hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[1][2] | - Use more stable boronic esters (e.g., pinacol or MIDA esters).[1][2][4]- Conduct the reaction under anhydrous conditions.[1]- Use a weaker base if possible.[1] |
| Dehalogenation | Replacement of the bromo group on the pyridine ring with a hydrogen atom, potentially caused by palladium hydride species.[2] | - Screen different bases and solvents.[2]- Avoid potential hydride sources in solvents.[1]- Optimize reaction time to be as short as possible.[1][2] |
| Homocoupling | Coupling of the boronic acid with itself to form a biaryl byproduct, often promoted by the presence of oxygen.[2] | - Ensure rigorous degassing of the reaction mixture.[1][2]- Use a direct Pd(0) source like Pd(PPh₃)₄ to reduce homocoupling that can occur during the in-situ reduction of Pd(II) pre-catalysts.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Can I perform a Suzuki coupling on an amino-pyridine without protecting the amino group?
A1: Yes, it is often possible to perform the Suzuki coupling without protecting the amino group. However, this approach requires careful selection of the catalyst system. The use of bulky, electron-rich phosphine ligands is often necessary to prevent catalyst inhibition by the amino group.[1][2]
Q2: Which palladium catalyst is best for the Suzuki coupling of bromo-amino pyridines?
A2: While the traditional Pd(PPh₃)₄ catalyst can provide good to excellent yields for routine couplings, more challenging substrates often benefit from modern catalyst systems.[6] Systems employing bulky, electron-rich phosphine ligands like SPhos with a Pd(OAc)₂ precursor, or N-heterocyclic carbene (NHC) ligands in the form of Pd-PEPPSI pre-catalysts, are highly effective alternatives.[6]
Q3: How does the position of the amino and bromo groups on the pyridine ring affect the reaction?
A3: The relative positions of the substituents significantly influence the electronic properties of the pyridine ring and its interaction with the palladium catalyst. For example, the nitrogen atom in the pyridine ring can coordinate with the palladium, potentially leading to catalyst inhibition.[2] The electron-donating amino group can also decrease the reactivity of the carbon-bromine bond towards oxidative addition.[2] The specific isomer will dictate the degree of these effects and may require tailored optimization of reaction conditions.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the performance of different catalytic systems for the Suzuki coupling of bromo-amino pyridine derivatives with various arylboronic acids.
Table 1: Catalyst System Performance for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [6]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 | ||||
| 4-Methoxyphenylboronic acid | 88 | ||||
| 4-Chlorophenylboronic acid | 78 | ||||
| 4-Fluorophenylboronic acid | 80 | ||||
| System 2: Buchwald Ligand | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: N-Heterocyclic Carbene (NHC) Ligand | |||||
| Pd-PEPPSI | NHC | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | Expected High |
Table 2: General Catalyst and Ligand Screening for Suzuki Couplings of Unprotected Amino-Pyridines [1]
| Catalyst Precursor | Ligand | Base | General Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | High |
| Pd(OAc)₂ | XPhos | K₃PO₄ | High |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | High |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Moderate |
| PdCl₂(dppf) | dppf | K₂CO₃ | Moderate |
Note: "Moderate" and "High" yields are qualitative descriptions and depend on the specific substrates used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling (Conventional Heating)
This protocol serves as a general starting point and may require optimization for specific substrates.
Caption: A standard experimental workflow for a Suzuki coupling reaction.
Reagents and Equipment:
-
Bromo-amino pyridine (1.0 eq.)
-
Arylboronic acid or boronic ester (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 eq.)
-
Anhydrous/degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-amino pyridine, the arylboronic acid (or ester), and the base.[1][5]
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[1][2][5]
-
Solvent Addition : Add the degassed solvent to the flask via syringe.
-
Catalyst Addition : Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.[1][2]
-
Reaction : Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][2]
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic salts.[1][2] An aqueous wash with a solution like ammonium chloride may help remove residual palladium salts.[1]
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination on Naphthyridine Cores
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination on naphthyridine cores. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful C-N bond formation with this challenging heterocyclic scaffold.
Troubleshooting Guide
Researchers often encounter challenges when performing Buchwald-Hartwig aminations on electron-deficient nitrogen-containing heterocycles like naphthyridine. The presence of multiple nitrogen atoms can lead to catalyst inhibition and other side reactions. This guide addresses common issues in a question-and-answer format.
Question: I am observing low to no conversion of my naphthyridine halide. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent issue and can stem from several factors. Here are the primary areas to investigate:
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is critical for the success of the reaction.[1] Naphthyridine's nitrogen atoms can coordinate to the palladium center, inhibiting catalysis. Bulky, electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle and prevent catalyst deactivation.[1]
-
Base Selection: The strength and type of base are crucial. Strong, non-nucleophilic bases are typically required. However, a base that is too strong can lead to decomposition of sensitive substrates.
-
Solvent: The solvent choice can influence the solubility of the reagents and the overall reaction rate.
-
Recommendation: Anhydrous, deoxygenated toluene or 1,4-dioxane are standard solvents for this reaction. It is crucial to ensure the solvent is free of water and oxygen, as these can deactivate the palladium catalyst.
-
-
Temperature: Insufficient thermal energy can lead to a sluggish reaction.
-
Recommendation: Typical reaction temperatures range from 80-110 °C.[2] If the reaction is slow, a modest increase in temperature may improve the rate. However, be cautious of potential catalyst decomposition at excessively high temperatures.
-
Question: I am observing significant formation of a hydrodehalogenation byproduct (replacement of the halide with hydrogen). How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired amination. It can arise from β-hydride elimination from the palladium-amido intermediate or from other decomposition pathways.
-
Ligand Choice: The ligand's steric bulk can influence the relative rates of reductive elimination (forming the C-N bond) and β-hydride elimination.
-
Recommendation: Employing bulkier ligands can often suppress β-hydride elimination and favor the desired reductive elimination pathway.
-
-
Amine Substrate: Primary amines with β-hydrogens are more prone to this side reaction.
-
Recommendation: If possible, modifying the amine substrate to one lacking β-hydrogens can be a solution. If this is not feasible, careful optimization of the ligand and reaction conditions is necessary.
-
Question: My reaction works, but it is very slow. How can I increase the reaction rate?
Answer: A sluggish reaction can often be accelerated by adjusting the reaction parameters.
-
Catalyst Loading: While lower catalyst loadings are desirable, a slight increase may be necessary for challenging substrates.
-
Recommendation: If the reaction is slow, consider increasing the palladium catalyst loading from 1-2 mol% to 3-5 mol%.
-
-
Temperature: As mentioned previously, increasing the temperature can enhance the reaction rate.
-
Recommendation: Incrementally increase the reaction temperature in 10 °C steps, while monitoring for any signs of decomposition.
-
-
Base Strength: A stronger base can facilitate the deprotonation of the amine, which can be a rate-limiting step.
-
Recommendation: If you are using a weaker base like K₃PO₄, switching to NaOtBu could accelerate the reaction, provided your substrate is stable under these conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for reactions with naphthyridine cores? A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precursors such as Pd(OAc)₂ are commonly used.[5] When using a Pd(II) source, the phosphine ligand or the amine can act as a reductant to generate the active Pd(0) species in situ.[4] Pre-formed palladium-ligand complexes (pre-catalysts) can also be highly effective and may offer greater consistency.[6]
Q2: What is the optimal palladium-to-ligand ratio? A2: For monodentate phosphine ligands, a Pd:ligand ratio of 1:2 is typically recommended to ensure the formation of the desired catalytically active species. For bidentate ligands, a 1:1 to 1:1.2 ratio is common.
Q3: How critical is the purity of reagents and the reaction atmosphere? A3: Extremely critical. Buchwald-Hartwig catalysts are sensitive to oxygen and moisture. All reagents and solvents should be anhydrous and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use is highly recommended.
Q4: Can I use an aryl chloride on my naphthyridine core? A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[6] Successful coupling with aryl chlorides often requires more specialized, highly active catalyst systems, typically employing bulky, electron-rich ligands like XPhos or N-heterocyclic carbene (NHC) ligands.[2][3]
Q5: My starting materials and/or product appear to be degrading. What should I do? A5: Degradation is often caused by excessively harsh conditions. Consider lowering the reaction temperature or using a milder base (e.g., switching from NaOtBu to Cs₂CO₃ or K₃PO₄).[4]
Data Presentation
The following tables summarize quantitative data for the Buchwald-Hartwig amination of halo-pyridines, which serve as a useful proxy for the naphthyridine core. The optimal conditions for a specific naphthyridine substrate should be determined through experimental screening.
Table 1: Comparison of Ligands for the Amination of a Halopyridine
| Entry | Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | >95 |
| 2 | RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | BrettPhos | Pd-G3 | LHMDS | THF | 80 | 92 |
| 4 | BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 75 |
| 5 | Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 85 |
Data is illustrative and compiled from typical conditions reported for halopyridine substrates.
Table 2: Comparison of Bases for the Amination of a Halopyridine
| Entry | Base | Ligand | Palladium Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | XPhos | Pd₂(dba)₃ | Toluene | 100 | >95 |
| 2 | K₃PO₄ | RuPhos | Pd(OAc)₂ | Dioxane | 110 | 88 |
| 3 | Cs₂CO₃ | Xantphos | Pd₂(dba)₃ | Dioxane | 100 | 90 |
| 4 | LHMDS | BrettPhos | Pd-G3 | THF | 80 | 92 |
| 5 | K₂CO₃ | BINAP | Pd(OAc)₂ | Toluene | 110 | 65 |
Data is illustrative and compiled from typical conditions reported for halopyridine substrates.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Chloro-Naphthyridine
This protocol provides a starting point for the optimization of the Buchwald-Hartwig amination on a chloro-naphthyridine substrate.
Reagents:
-
Chloro-naphthyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.08 mmol, 8 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the palladium precursor, ligand, and base.
-
Add the chloro-naphthyridine derivative and the amine to the flask.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A general workflow for troubleshooting a low-yielding reaction.
Caption: A logical workflow for screening reaction components.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of 4-Bromo-2,7-naphthyridin-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,7-naphthyridin-1-amine. The following sections address common side reactions and provide guidance on optimizing functionalization reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of this compound?
A1: The most prevalent side reactions during palladium-catalyzed cross-coupling of this compound are protodebromination (hydrodehalogenation) and homocoupling of the boronic acid reagent in Suzuki-Miyaura reactions. In Buchwald-Hartwig aminations, potential side reactions include catalyst deactivation and reactions involving the amino group on the naphthyridine ring.
Q2: How does the electronic nature of the 2,7-naphthyridine ring influence side reactions?
A2: The 2,7-naphthyridine ring is an electron-deficient system due to the presence of two nitrogen atoms. This can influence the reactivity of the C-Br bond and the stability of reaction intermediates. The amino group at the 1-position is an electron-donating group, which can modulate the electronic properties of the ring and potentially coordinate with the palladium catalyst, impacting its activity and selectivity.
Q3: What is protodebromination and how can it be minimized?
A3: Protodebromination is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2,7-naphthyridin-1-amine as a byproduct. This can be minimized by:
-
Using anhydrous and thoroughly degassed solvents: Water and oxygen can be sources of protons and can also affect the catalyst.
-
Choosing the appropriate base: A non-nucleophilic, anhydrous base is often preferred.
-
Optimizing the ligand: Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.
Q4: How can I prevent the homocoupling of boronic acids in Suzuki-Miyaura reactions?
A4: Homocoupling of the boronic acid reagent to form a biaryl byproduct can be a significant issue. To mitigate this:
-
Ensure strictly anaerobic conditions: Oxygen can promote the oxidative homocoupling of boronic acids.[1]
-
Control the stoichiometry: Using a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents) is recommended.
-
Optimize the reaction temperature: Lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low Yield of the Desired Product and Significant Protodebromination
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Impurities | Use freshly distilled, anhydrous solvents. Ensure the base is anhydrous. |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can significantly impact the reaction outcome. |
| Inappropriate Ligand | Experiment with different phosphine ligands. Biaryl phosphine ligands are often effective for heteroaromatic substrates. |
| High Reaction Temperature | Attempt the reaction at a lower temperature for a longer duration. |
Issue 2: Formation of Boronic Acid Homocoupling Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction.[1] |
| Excess Boronic Acid | Use a stoichiometry of 1.1 to 1.2 equivalents of the boronic acid relative to the this compound. |
| High Reaction Temperature | Consider lowering the reaction temperature to disfavor the homocoupling pathway. |
| Catalyst System | Some palladium precatalysts or ligands may be more prone to promoting homocoupling. Experiment with different catalyst systems. |
Buchwald-Hartwig Amination
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The amino group on the naphthyridine ring or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust pre-catalyst/ligand system may be necessary. |
| Inappropriate Ligand | The choice of ligand is critical. Screen a variety of bulky, electron-rich phosphine ligands (e.g., biaryl phosphine ligands) to identify the optimal one for your specific amine coupling partner. |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Common choices include NaOtBu, KOtBu, and LHMDS. Ensure the base is fresh and of high purity. |
| Solvent Issues | Use anhydrous, degassed aprotic solvents like toluene, dioxane, or THF. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting point and may require optimization for specific boronic acids.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Below are diagrams illustrating key concepts in the functionalization of this compound.
Caption: Common reaction pathways in the Suzuki-Miyaura coupling of this compound.
Caption: A logical workflow for troubleshooting and optimizing functionalization reactions.
References
Technical Support Center: Purification of Substituted 2,7-Naphthyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of substituted 2,7-naphthyridine derivatives.
General Purification Workflow
The purification of substituted 2,7-naphthyridine derivatives typically follows a standard workflow, starting from the crude reaction mixture to the final, purified compound. The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of the impurities.
Caption: A general workflow for the purification of substituted 2,7-naphthyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of substituted 2,7-naphthyridine derivatives.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound.- Try adding a co-solvent (an "anti-solvent" in which the compound is less soluble) dropwise until the solution becomes slightly turbid, then clarify with a few drops of the primary solvent before cooling.- Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]- Seed the solution with a pure crystal of the compound if available. |
| Product "oils out" instead of forming crystals. | - The compound's melting point is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- The presence of impurities is inhibiting crystal formation. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1]- Try to purify a small amount by column chromatography to obtain seed crystals for subsequent recrystallizations. |
| Low yield of recovered crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals are colored or appear impure. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool. Use charcoal sparingly as it can adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column. | - The eluting solvent (mobile phase) is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol solvent system.[2] |
| Poor separation of the desired compound from impurities. | - The polarity of the solvent system is too high, causing all compounds to elute quickly.- The polarity of the solvent system is too low, resulting in broad, overlapping peaks.- The column is overloaded with the crude product. | - Optimize the solvent system using thin-layer chromatography (TLC) beforehand to find a mobile phase that gives good separation.- Use a shallower solvent gradient during elution.- Use a larger column or reduce the amount of sample loaded. |
| Compound streaks on the TLC plate or column. | - The compound is highly polar and is strongly interacting with the silica gel.- The sample is not fully dissolved when loaded onto the column.- The compound may be acidic or basic. | - Add a small amount of a polar solvent like methanol to the mobile phase.- For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading. |
| Low recovery of the compound after chromatography. | - The compound may be unstable on silica gel and is decomposing.- The compound is irreversibly adsorbed onto the silica gel. | - Consider using a less acidic stationary phase like neutral alumina.- Work quickly and avoid prolonged exposure of the compound to the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of substituted 2,7-naphthyridine derivatives?
A: Common impurities often include unreacted starting materials, particularly aminopyridine precursors, and residual high-boiling point solvents like DMSO or pyridine.[3] Byproducts from incomplete or alternative cyclization pathways can also be present.[3]
Q2: How can I remove unreacted aminopyridine starting materials?
A: Due to the basic nature of aminopyridines, an acidic wash during the work-up is highly effective.[3] Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic aminopyridine will be protonated and partition into the aqueous layer.[3]
Q3: What is the best way to remove high-boiling point solvents like DMSO or pyridine?
A: For a basic solvent like pyridine, an acidic wash during the work-up is effective.[3] For residual amounts of high-boiling organic solvents, co-evaporation with a lower-boiling solvent like toluene can be helpful.[3] For DMSO, thorough aqueous washes are typically required to extract it from the organic phase.[3]
Q4: My crude product is a discolored oil. Should I try recrystallization or column chromatography first?
A: For an oily crude product, column chromatography is generally the preferred initial purification method. Recrystallization is typically more effective for solid materials.
Q5: How do I choose an appropriate solvent system for column chromatography?
A: The ideal solvent system should be determined by running TLC plates with your crude mixture in various solvent combinations. A good solvent system will move the desired compound to an Rf (retention factor) of approximately 0.2-0.4, with good separation from any impurities. Common solvent systems for naphthyridine derivatives include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
Experimental Protocols
General Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column. Gently tap the column to remove air bubbles. Add a thin layer of sand to the top of the silica bed.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[4]
-
Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by TLC analysis (e.g., a hexane/ethyl acetate mixture). The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.[4]
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table provides representative data for the purification of naphthyridine derivatives. Note that optimal conditions will vary depending on the specific substituents on the 2,7-naphthyridine core.
| Purification Method | Parameter | Typical Values/Ranges | Notes |
| Recrystallization | Solvents | Methanol, Ethanol, Hexane, Toluene, Dichloromethane-Hexane mixture[2] | The choice of solvent is highly dependent on the polarity of the specific derivative. |
| Yield | 50-80% | Yields can be lower if multiple recrystallizations are needed to achieve high purity. | |
| Column Chromatography | Stationary Phase | Silica Gel (most common), Neutral Alumina | Alumina can be used for compounds that are sensitive to the acidic nature of silica gel. |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A gradient of increasing polarity is often used for effective separation. | |
| Typical Yield | 40-70% | Yields can be affected by the difficulty of the separation and the stability of the compound on the stationary phase. |
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting common purification issues.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: PROTAC Linker Synthesis with Bromo-Naphthyridine Amines
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the coupling of bromo-naphthyridine amines with electrophilic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using a bromo-naphthyridine amine in PROTAC linker synthesis?
A1: The primary challenges stem from the inherent properties of the bromo-naphthyridine amine moiety. The amine is typically aromatic, which reduces its nucleophilicity compared to aliphatic amines, potentially leading to low yields in standard SN2 reactions with alkyl bromide linkers.[1] Additionally, the naphthyridine ring system itself can present challenges, such as potential coordination with metal catalysts in cross-coupling reactions and possible side reactions under harsh conditions.
Q2: Should I be concerned about the stability of the bromo-naphthyridine amine under my reaction conditions?
A2: While naphthyridines are generally stable heterocyclic compounds, it is crucial to consider the specific substitution pattern of your molecule. Electron-withdrawing or -donating groups on the ring can affect its stability. It is always recommended to perform a small-scale control reaction to assess the stability of your starting materials under the planned reaction conditions before proceeding with the main synthesis.
Q3: What are the most common side reactions to expect?
A3: Common side reactions include:
-
Over-alkylation: If the linker contains multiple reactive sites or if the reaction conditions are not carefully controlled, the amine on the naphthyridine can be alkylated more than once.[1]
-
Hydrolysis of the bromo-linker: In the presence of water and base, the alkyl bromide linker can hydrolyze to an alcohol, rendering it inactive for the desired coupling.[2]
-
Elimination reactions: With certain linker structures and strong bases, elimination can compete with the desired substitution reaction.
-
Homocoupling of linker molecules: This can occur under certain conditions, leading to the formation of linker dimers.
Q4: How can I improve the solubility of my bromo-naphthyridine amine-containing PROTAC intermediate?
A4: PROTACs and their intermediates can often have poor solubility.[1] To improve solubility, consider using co-solvents in your reaction mixture. For purification, techniques like reverse-phase HPLC are often more effective than normal-phase column chromatography for polar PROTAC molecules.[2] The incorporation of polyethylene glycol (PEG) chains in the linker is a common strategy to enhance the aqueous solubility of the final PROTAC.[3]
Troubleshooting Guides
Problem 1: Low or No Yield in the SN2 Reaction between Bromo-Naphthyridine Amine and an Alkyl Bromide Linker
This is a common issue, likely due to the reduced nucleophilicity of the aromatic amine on the naphthyridine ring.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Nucleophilicity of the Amine | Increase reaction temperature (e.g., 50-80 °C). | Provides the necessary activation energy to overcome the higher energy barrier of the reaction with a weaker nucleophile.[1] |
| Use a more reactive linker, such as an alkyl iodide or tosylate, instead of an alkyl bromide. | Iodides and tosylates are better leaving groups than bromides, making the linker more susceptible to nucleophilic attack. | |
| Suboptimal Base | Screen different non-nucleophilic bases such as DIPEA, DBU, or inorganic bases like K₂CO₃ or Cs₂CO₃. | The base is crucial for deprotonating the amine, but a nucleophilic base can compete with the desired reaction. The optimal base will depend on the specific substrate. |
| Poor Solubility of Starting Materials | Use a polar aprotic solvent like DMF, DMSO, or NMP to ensure all reactants are fully dissolved. | Improved solvation can increase the effective concentration of the reactants and facilitate the reaction.[1] |
| Steric Hindrance | If the amine or the reaction site on the linker is sterically hindered, consider a longer reaction time or a linker with a less hindered attachment point. | Steric bulk around the reacting centers can physically impede the reaction.[4] |
Problem 2: Multiple Products Observed by LC-MS Analysis
The presence of multiple products indicates the occurrence of side reactions.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-alkylation | Use a 1:1 stoichiometry of the bromo-naphthyridine amine and the linker. | Using an excess of the linker can drive the reaction towards multiple alkylations. |
| If the linker is di-functional, consider a step-wise approach where one end is protected. | This ensures controlled, sequential coupling. | |
| Reaction with Naphthyridine Ring Nitrogens | If the reaction conditions are harsh (e.g., very high temperatures), the ring nitrogens might compete as nucleophiles. | Use milder reaction conditions (lower temperature, less aggressive base). |
| Degradation of Starting Materials | Run control reactions with each starting material under the reaction conditions to check for degradation. | This will help identify if one of the components is unstable. |
Experimental Protocols
General Protocol for SN2 Coupling of a Bromo-Naphthyridine Amine with a Bromo-PEG-Linker
This is a representative protocol and may require optimization for your specific substrates.
-
Reaction Setup:
-
To a solution of the bromo-naphthyridine amine (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
Linker Addition:
-
Add the bromo-PEG-linker (1.0-1.2 eq) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by LC-MS. Reactions can take from a few hours to overnight to complete.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to obtain the desired PROTAC intermediate.
-
Alternative Strategy: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
If direct SN2 alkylation proves challenging, a palladium-catalyzed cross-coupling reaction can be a powerful alternative for forming the C-N bond between the naphthyridine amine and a linker functionalized with a halide or triflate.
-
Reaction Setup:
-
In a dry reaction vessel, combine the bromo-naphthyridine amine (1.0 eq), the linker-halide/triflate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%).
-
Add a base, typically a strong inorganic base like Cs₂CO₃ or K₃PO₄, or a sterically hindered alkoxide like NaOtBu (2.0-3.0 eq).
-
-
Solvent and Reaction:
-
Add a degassed, anhydrous solvent such as toluene, dioxane, or THF.
-
Heat the reaction mixture under an inert atmosphere to 80-110 °C.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Follow a standard aqueous work-up procedure and purify the product by chromatography.
-
Visualizations
Caption: A generalized workflow for the synthesis of a PROTAC using a bromo-naphthyridine amine.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
minimizing homocoupling in Suzuki reactions of 4-Bromo-2,7-naphthyridin-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling and other side reactions during the Suzuki coupling of 4-Bromo-2,7-naphthyridin-1-amine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction of this compound is resulting in a significant amount of homocoupling byproduct of my boronic acid. What are the primary causes?
A1: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is primarily caused by the presence of oxygen in the reaction mixture.[1][2][3][4] Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[5][6] Another potential cause is the use of a Pd(II) precatalyst, which can promote homocoupling during its reduction to the active Pd(0) state.[7]
Q2: How can I effectively minimize the homocoupling of the boronic acid?
A2: To minimize homocoupling, rigorous exclusion of oxygen is critical. This can be achieved by thoroughly degassing all solvents and the reaction mixture.[1][4] Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 30 minutes.[1] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[1] Additionally, using a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[7]
Q3: I'm observing debromination of my this compound starting material. What causes this and how can I prevent it?
A3: Debromination is another common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by the presence of protic impurities or be a catalyst-mediated side reaction.[1] To mitigate this, ensure the use of anhydrous solvents. If the problem persists, consider screening different palladium catalysts or ligand combinations.[1]
Q4: What role does the choice of ligand play in preventing homocoupling and other side reactions?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[7][8] For challenging substrates like heteroaromatic halides, bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective.[7][9] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[7][10]
Q5: How does the choice of base impact the Suzuki reaction of this compound?
A5: The base is necessary to activate the boronic acid for transmetalation.[11][12] However, an inappropriate choice can lead to side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases.[7] The choice of base is often substrate-dependent and may require screening to find the optimal conditions.[7] For nitrogen-containing heterocycles, K₃PO₄ is a common and effective choice.[13]
Q6: Can the reaction temperature and solvent influence the amount of homocoupling?
A6: Yes, both temperature and solvent are critical parameters. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling, as higher temperatures can accelerate side reactions.[7][14][15] Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[7] While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.[7]
Troubleshooting Guide
Issue: Significant Homocoupling of Boronic Acid
| Potential Cause | Troubleshooting Steps |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw or sparging with argon/nitrogen for >30 min).[1][4] Maintain a positive pressure of an inert gas throughout the reaction.[1] |
| Use of Pd(II) precatalyst | Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.[7] |
| Inappropriate ligand | Use bulky, electron-rich phosphine ligands such as SPhos or XPhos.[7][9] |
| High reaction temperature | Lower the reaction temperature in 10-20 °C increments.[7][14] |
| Suboptimal base | Screen weaker inorganic bases like K₂CO₃ or K₃PO₄.[7] |
| High concentration of boronic acid | Add the boronic acid solution slowly to the reaction mixture to keep its instantaneous concentration low.[7] |
Issue: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation | The pyridine nitrogen of the naphthyridine can coordinate to the palladium catalyst.[4][16] Use bulky ligands to shield the palladium center.[4] Ensure the catalyst and ligand are fresh and active.[3] |
| Inefficient transmetalation | This can be slow for electron-deficient heteroaryl compounds.[4] The choice of base is critical; consider screening bases like K₃PO₄ or Cs₂CO₃.[13] |
| Protodeboronation of boronic acid | Use a milder base such as KF or K₂CO₃.[3] Consider using anhydrous conditions or switching to a boronic acid pinacol ester or a potassium trifluoroborate salt.[1][3] |
| Poor solubility of starting materials | Try different solvent systems. Common choices for similar substrates include dioxane/water, THF/water, or DMF.[1][4] |
| Low reaction temperature | Bromo-naphthyridines may require higher temperatures than simpler aryl bromides.[1] Incrementally increase the reaction temperature.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[16]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[16]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by flash column chromatography.[17]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation of 4-Bromo-2,7-naphthyridin-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering the undesired side reaction of dehalogenation (debromination) when working with 4-Bromo-2,7-naphthyridin-1-amine, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem for this compound?
A1: Dehalogenation, or more specifically debromination in this case, is an undesired side reaction where the bromine atom on the naphthyridine ring is replaced by a hydrogen atom. This leads to the formation of 2,7-naphthyridin-1-amine as a byproduct, which reduces the yield of the desired coupled product and complicates purification. This issue is especially common in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[1][2][3]
Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling reaction. What are the most likely causes?
A2: The primary cause of debromination in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species.[1][2] Several factors can contribute to the generation of these hydride species:
-
The Base: Strong alkoxide bases (e.g., NaOt-Bu, KOt-Bu) are common culprits.[2]
-
The Solvent: Protic solvents like alcohols or residual water can act as hydride donors. Solvents like DMF can also degrade at high temperatures to produce hydride sources.[1][2]
-
Reagent Impurities: Impurities in the boronic acid reagent or other starting materials can contribute to Pd-H formation.[2]
-
High Temperature: Elevated temperatures can favor the dehalogenation pathway.
Q3: What is the first thing I should change in my experimental setup to reduce debromination?
A3: The first parameters to investigate are the base and the temperature. Switching from a strong base to a milder, non-nucleophilic inorganic base is a highly effective first step.[2][4] Concurrently, lowering the reaction temperature can often increase selectivity by disfavoring the dehalogenation pathway.[1]
Q4: How does the choice of the palladium catalyst and ligand affect dehalogenation?
A4: The ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, dppf) are highly recommended.[2] These ligands accelerate the desired reductive elimination step of the catalytic cycle, which forms the C-C bond, allowing it to outcompete the dehalogenation pathway.[2] Older, less bulky ligands like PPh₃ are often more prone to this side reaction.[5]
Q5: Can the solvent system influence the extent of dehalogenation?
A5: Absolutely. It is best to use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF to minimize the presence of hydride sources.[1][5] If a mixed solvent system (e.g., dioxane/water) is required for solubility, ensure the water content is minimized and the solvents are thoroughly degassed to remove oxygen.[1][6]
Q6: Should I consider protecting the amine group on the naphthyridine ring?
A6: Yes, this can be a very effective strategy. The N-H bond of the primary amine on the this compound can be acidic and participate in side reactions. Furthermore, the nitrogen atoms in the heterocyclic ring system can coordinate to the palladium catalyst, potentially inhibiting the desired reaction. Protecting the primary amine with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, can significantly suppress dehalogenation by preventing these unwanted interactions.[3][7]
Q7: How can I monitor the reaction to minimize byproduct formation?
A7: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] Stop the reaction as soon as the starting material (this compound) is consumed. Prolonged reaction times and extended exposure to heat can increase the amount of dehalogenated byproduct.[1]
Troubleshooting Workflow
If significant dehalogenation is observed, follow this systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data Presentation: Effect of Reaction Parameters on Dehalogenation
The following tables summarize the general effects of different reaction components on the extent of dehalogenation for bromo-N-heterocycles, based on literature precedents.
Table 1: Effect of Base on Dehalogenation
| Base | Type | Expected Dehalogenation | Rationale |
|---|---|---|---|
| NaOt-Bu, KOt-Bu | Strong Alkoxide | High | Can generate hydride species that lead to dehalogenation.[2] |
| K₃PO₄ | Mild Inorganic | Low | Weaker, non-nucleophilic base; less prone to generating hydrides.[2] |
| Cs₂CO₃, K₂CO₃ | Mild Inorganic | Low to Medium | Generally a good choice for minimizing dehalogenation.[2][4] |
Table 2: Effect of Ligand on Dehalogenation
| Ligand | Type | Expected Dehalogenation | Rationale |
|---|---|---|---|
| PPh₃ | Monodentate Phosphine | High | Less bulky; may lead to slower reductive elimination.[5] |
| dppf | Bidentate Phosphine | Medium | More effective than PPh₃ but can be surpassed by modern ligands. |
| SPhos, XPhos | Bulky Biarylphosphine | Low | Accelerates the desired C-C bond formation, outcompeting dehalogenation.[2][3] |
Table 3: Effect of Solvent on Dehalogenation
| Solvent | Type | Expected Dehalogenation | Rationale |
|---|---|---|---|
| Alcohols (e.g., MeOH) | Protic | High | Can act as a direct hydride source.[1][2] |
| DMF | Polar Aprotic | Medium to High | Can degrade at high temperatures to provide a hydride source.[1][5] |
| Toluene, Dioxane | Aprotic | Low | Non-polar and less likely to act as a hydride source.[1][2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Optimized to Minimize Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: Add the palladium catalyst (Pd₂(dba)₃) and the SPhos ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1][6]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[6][8]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. A lower temperature should be attempted first to minimize side reactions.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: N-Boc Protection of this compound
If dehalogenation persists, protecting the primary amine is a robust solution.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Base Addition: Add the base (TEA or DIPEA) to the solution.
-
Boc Anhydride Addition: Add (Boc)₂O to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting N-Boc protected compound can often be used in the subsequent coupling reaction without further purification or after purification by column chromatography.
References
Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-2,7-naphthyridin-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 4-Bromo-2,7-naphthyridin-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Buchwald-Hartwig amination on this compound?
A1: The primary challenges with this substrate stem from its heteroaromatic nature and the presence of an exocyclic primary amine. The two nitrogen atoms within the 2,7-naphthyridine core can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the existing 1-amino group is nucleophilic and can participate in side reactions, most notably self-coupling or dimerization, where two molecules of the starting material react with each other. Careful selection of the catalyst, ligand, and base is crucial to mitigate these issues.
Q2: My reaction is showing low to no yield. What are the most likely causes?
A2: Low or no yield can be attributed to several factors:
-
Catalyst Inactivation: The nitrogen atoms in the naphthyridine ring or the exocyclic amine can coordinate to the palladium center and inhibit the catalytic cycle.
-
Poorly Chosen Ligand: The ligand may not be suitable for this specific heteroaromatic substrate, failing to promote the desired oxidative addition and reductive elimination steps.
-
Inappropriate Base: The base might be too weak to deprotonate the amine effectively or too strong, leading to decomposition of the starting material or product.
-
Solvent Issues: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and ensure the solubility of all reaction components.
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with less reactive coupling partners.
Q3: I am observing the formation of a significant amount of a byproduct with double the mass of my starting material. What is it and how can I prevent it?
A3: This byproduct is likely the result of a self-coupling or dimerization reaction, where the 1-amino group of one molecule of this compound acts as the nucleophile and couples with the 4-bromo position of another molecule. To minimize this side reaction, consider the following strategies:
-
Use a Protecting Group: Protecting the 1-amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, will prevent it from participating in the reaction. The protecting group can be removed in a subsequent step.
-
Optimize Reaction Conditions: Carefully screening the catalyst, ligand, and base can sometimes favor the desired intermolecular coupling over the self-coupling reaction. Using a less hindered base or a bulkier ligand might help.
Q4: Which catalyst/ligand systems are recommended for the amination of N-heterocycles like 2,7-naphthyridine?
A4: For heteroaromatic substrates, bulky, electron-rich phosphine ligands are generally preferred as they can promote the desired catalytic cycle and minimize catalyst inhibition.[1] Recommended systems include:
-
Palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ combined with ligands like XPhos , RuPhos , or Josiphos-type ligands .[2]
-
Bidentate phosphine ligands like BINAP or dppf can also be effective in preventing catalyst inhibition by the heteroaromatic substrate.
-
N-heterocyclic carbene (NHC) ligands have also shown promise for challenging couplings of heteroaromatic halides.
Q5: What is the best choice of base for this reaction?
A5: The choice of base is critical and depends on the stability of your substrates to basic conditions.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates.
-
If your coupling partner is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may necessitate higher reaction temperatures.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Buchwald-Hartwig amination of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst inhibition by the naphthyridine nitrogen atoms or the 1-amino group. | - Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to shield the palladium center. - Consider using a pre-formed palladium catalyst to ensure the active catalytic species is present. - Protect the 1-amino group with a Boc group. |
| Inefficient oxidative addition of the C-Br bond. | - Switch to a more electron-rich ligand. - Increase the reaction temperature. | |
| Poor choice of base. | - If using a weak base (e.g., K₂CO₃), switch to a stronger base (e.g., NaOtBu or LHMDS), provided your substrate is stable. | |
| Significant Self-Coupling/Dimerization | The 1-amino group is acting as a nucleophile. | - Protect the 1-amino group with a Boc protecting group prior to the amination reaction. - Use a larger excess of the desired amine nucleophile to outcompete the self-coupling reaction. |
| Dehalogenation of Starting Material | β-hydride elimination from the palladium-amido intermediate. | - Use a ligand that promotes reductive elimination over β-hydride elimination (e.g., bulky biaryl phosphines). - Ensure strictly anhydrous and anaerobic conditions. |
| Inconsistent Results | Impurities in starting materials, solvent, or reagents. | - Use freshly purified and dried solvents. - Ensure all reagents are of high purity. - Perform the reaction under a strictly inert atmosphere (argon or nitrogen). |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of unprotected this compound
This protocol is a starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of the 1-amino group with Boc Anhydride
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add a solution of (Boc)₂O in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-4-Bromo-2,7-naphthyridin-1-amine.
Protocol 3: Buchwald-Hartwig Amination of N-Boc-protected this compound
Follow Protocol 1, substituting N-Boc-4-Bromo-2,7-naphthyridin-1-amine for the unprotected starting material.
Protocol 4: Deprotection of the N-Boc Group
Materials:
-
N-Boc protected product from Protocol 3
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA or 4M HCl in Dioxane at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product as needed.
Data Presentation
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 95 |
| 2 | 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 88 |
| 3 | 2-Amino-5-bromopyridine | Piperidine | Pd(OAc)₂ (5) | dppf (10) | NaOtBu (2.0) | Toluene | 80 | 75 |
| 4 | 6-Bromopyridin-3-amine | Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 85 |
Note: These are examples from the literature on related substrates and should serve as a starting point for optimization.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2,7-naphthyridin-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with catalyst selection for cross-coupling reactions involving 4-Bromo-2,7-naphthyridin-1-amine.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
This is a common challenge that can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.• Consider using a pre-formed or more robust precatalyst system. | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).• Increase the reaction temperature in increments. | Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition to the aryl bromide.[1] |
| Inappropriate Base | • Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective. For Buchwald-Hartwig amination, NaOtBu or KOtBu are commonly used.• Ensure the base is anhydrous, especially for moisture-sensitive reactions. | The choice of base is critical for the efficiency of the transmetalation and reductive elimination steps. |
| Solvent Issues | • Ensure the solvent is anhydrous and degassed.• Screen alternative solvents. Toluene, dioxane, and THF are common choices for many cross-coupling reactions. | The solvent can significantly influence the solubility of reagents and the stability of the catalytic species. |
| Substrate-Related Problems | • The amine group on the naphthyridine ring may coordinate to the palladium center, inhibiting catalysis. Consider protecting the amine group if other troubleshooting steps fail. | Coordination of the substrate to the catalyst can lead to deactivation. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Recommended Action | Rationale |
| Homocoupling of Boronic Acid (Suzuki) | • Decrease the reaction temperature.• Use a lower catalyst loading.• Ensure rigorous exclusion of oxygen. | Homocoupling is often promoted by high temperatures and the presence of oxygen. |
| Debromination of the Starting Material | • Use a less sterically hindered ligand.• Employ a milder base.• Lower the reaction temperature. | Beta-hydride elimination from the palladium intermediate can lead to debromination. |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: Several palladium-catalyzed cross-coupling reactions are well-suited for this substrate:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method.[2][3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[4][5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6][7][8]
-
Stille Coupling: For the formation of C-C bonds with organostannanes, though the toxicity of tin reagents is a consideration.[9][10][11]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?
A2: A good starting point would be to use a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand such as SPhos or XPhos. A base like K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water at elevated temperatures (e.g., 80-110 °C) is a common choice.[1]
Q3: How do I choose the right ligand for my cross-coupling reaction?
A3: The choice of ligand is crucial for a successful reaction. For electron-rich and sterically hindered substrates like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Q4: Should I be concerned about the amine group on the naphthyridine ring interfering with the reaction?
A4: Yes, the free amine can potentially coordinate with the palladium catalyst and inhibit its activity. If you are observing low yields or catalyst deactivation, it may be beneficial to protect the amine group prior to the cross-coupling reaction.
Data Presentation: Representative Catalyst Systems
The following table summarizes catalyst systems that have been successfully employed for cross-coupling reactions of similar bromo-azaheterocyclic compounds and can serve as a starting point for optimization.
| Cross-Coupling Reaction | Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / Pd(PPh₃)₄ | SPhos / XPhos / PPh₃ | K₃PO₄ / Cs₂CO₃ / Na₂CO₃ | Dioxane/H₂O / Toluene/H₂O | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Pd(OAc)₂ | Xantphos / RuPhos / XPhos | Cs₂CO₃ / NaOtBu / KOtBu | Dioxane / Toluene | 100 - 120 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | None (or PPh₃) | Et₃N / i-Pr₂NH | THF / DMF | Room Temp - 80 |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene / DMF | 80 - 110 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.[1]
-
Reagent Addition: Add the amine coupling partner (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[1]
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up and Purification: Follow similar work-up and purification procedures as described for the Suzuki-Miyaura coupling.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
overcoming low reactivity of the amino group on the naphthyridine ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the amino group on the naphthyridine ring.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group on my naphthyridine substrate showing low reactivity?
A1: The low reactivity stems from the inherent electronic properties of the naphthyridine scaffold. The two nitrogen atoms within the bicyclic ring system are strongly electron-withdrawing. This effect reduces the electron density on the exocyclic amino group, making it less nucleophilic and less basic compared to anilines. Protonation of the ring nitrogens under acidic conditions can further deactivate the molecule.[1][2]
Q2: What are the primary strategies to form a C-N bond with an amino-naphthyridine?
A2: The most successful strategies typically involve metal-catalyzed cross-coupling reactions, where the amino-naphthyridine acts as the nucleophile. The two main approaches are:
-
Palladium-catalyzed Buchwald-Hartwig Amination: This is a versatile method for forming C(aryl)-N bonds.[3][4] It requires careful selection of a palladium catalyst, a suitable ligand, and a base.
-
Copper-catalyzed Ullmann Coupling: A classic method that has seen significant improvements with the development of modern ligands.[5][6][7] It is often effective for electron-deficient heterocycles.[8]
For reactions like acylation, activation strategies are necessary to overcome the poor nucleophilicity of the amino group.
Q3: My reaction requires a strong base, but my substrate is sensitive. What are my options?
A3: Substrate sensitivity to strong bases like sodium tert-butoxide (NaOtBu) is a common issue.[9] Weaker inorganic bases can be effective alternatives, although they may require higher temperatures or longer reaction times.[9]
-
Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices for functional group tolerance.[9]
-
Using a catalyst system known to operate under weakly basic conditions, such as certain N-heterocyclic carbene (NHC) palladium complexes, can also be beneficial.[10][11]
Troubleshooting Guides
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Your Pd-catalyzed amination of a (hetero)aryl halide with an amino-naphthyridine is failing or providing poor yields.
| Potential Cause | Suggested Solution(s) | Rationale |
| Inappropriate Ligand Choice | 1. Switch to Electron-Rich, Bulky Ligands: Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., IPr).[3][12] | Bulky, electron-donating ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent the formation of inactive catalyst complexes.[3][13] For challenging, electron-deficient heterocycles, specialized ligands may be required.[8] |
| Catalyst Inhibition | 1. Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst instead of a Pd(0) source like Pd₂(dba)₃ or a simple salt like Pd(OAc)₂.[14] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%.[15] | The nitrogen atoms on the naphthyridine ring can coordinate to the palladium center, inhibiting catalysis. Pre-catalysts are often more stable and form the active Pd(0) species more reliably in the presence of coordinating substrates.[14] |
| Suboptimal Base | 1. Screen Different Bases: Test a range of bases from strong (NaOtBu, LHMDS) to weaker (K₃PO₄, Cs₂CO₃).[9] | The base is critical for deprotonating the amine to form the active nucleophile. The optimal base depends heavily on the specific substrates and ligand used.[3][9] |
| Incorrect Solvent/Temp. | 1. Change Solvent: Screen common solvents like toluene, dioxane, or THF.[9][14] 2. Increase Temperature: If using a weaker base or a less reactive aryl chloride, incrementally increase the temperature, typically between 80-120 °C. | Solvent polarity can influence catalyst solubility and reactivity. Higher temperatures are often required to drive the reaction to completion, especially for less reactive coupling partners.[14] |
Issue 2: Low Yield in N-Acylation Reaction
Your attempt to acylate the amino-naphthyridine with an acyl chloride or anhydride is inefficient.
| Potential Cause | Suggested Solution(s) | Rationale |
| Poor Nucleophilicity of Amine | 1. Add a Hyper-nucleophilic Catalyst: Introduce a catalytic amount (e.g., 0.1 eq) of 4-Dimethylaminopyridine (DMAP).[16] | DMAP is a highly effective acylation catalyst that works by forming a more reactive acylpyridinium intermediate.[16] |
| Protonation of Starting Material | 1. Use Excess Base: Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine) are used.[16][17] | One equivalent of base is needed to neutralize the HCl byproduct generated from the acyl chloride. A second equivalent ensures the starting amino-naphthyridine remains deprotonated and nucleophilic.[16][17] |
| Insufficiently Reactive Acylating Agent | 1. Use a More Reactive Agent: Switch from an anhydride to the corresponding acyl chloride.[16] 2. Use an Activating Agent: Employ a coupling reagent like cyanuric chloride to generate a highly reactive acylating species in situ from a carboxylic acid.[18] | Acyl chlorides are generally more electrophilic and reactive than anhydrides.[16] In situ activation can provide a powerful alternative for difficult acylations.[18] |
| Slow Reaction Rate | 1. Apply Microwave Heating: If available, perform the reaction under controlled microwave irradiation. | Microwave heating can dramatically reduce reaction times (from hours to minutes) and improve yields for sluggish transformations.[18] |
Quantitative Data Summary
The choice of ligand and base is critical for a successful Buchwald-Hartwig amination. The following table summarizes typical conditions and reported yields for the C-N coupling of aryl halides with various amines, illustrating the impact of these components.
Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Chloride | Primary Alkylamine | Pd₂(dba)₃ / IPr·HCl | KOtBu | Dioxane | 80 | 98 | [13] |
| Aryl Chloride | Secondary Alkylamine | Pd₂(dba)₃ / IPr·HCl | KOtBu | Dioxane | 80 | 95 | [13] |
| Aryl Bromide | Primary Arylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | >99 | Buchwald et al. (1995) |
| Heteroaryl Chloride | Primary Amine | Pd(OAc)₂ / CyPFtBu | NaOtBu | Toluene | 100 | High | [3] |
| Aryl Mesylate | Primary Amine | Pd G3 / BrettPhos | K₃PO₄ | t-AmylOH | 110 | 94 | Hartwig et al. (2011) |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a representative procedure for coupling an amino-naphthyridine with an aryl halide.
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), amino-naphthyridine (1.2 mmol), palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the appropriate ligand if not using a pre-catalyst, and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Microwave-Assisted N-Acylation using an Activating Agent
This protocol is adapted for challenging acylations where conventional methods fail.[18]
-
Preparation: In a microwave reaction vial, combine the carboxylic acid (1.2 mmol), cyanuric chloride (0.4 mmol), and anhydrous DMF/MeCN (1:1, 4 mL).
-
Activation: Add triethylamine (Et₃N, 2.4 mmol) and stir the mixture at room temperature for 10 minutes.
-
Substrate Addition: Add the amino-naphthyridine (1.0 mmol) to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture under controlled irradiation to the target temperature (e.g., 110-150 °C) for 10-20 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities. If necessary, further purify by recrystallization or column chromatography.
Visualizations
Caption: Electronic factors leading to the low reactivity of the amino-naphthyridine group.
Caption: A logical workflow for troubleshooting a low-yielding C-N cross-coupling reaction.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Naphthyridine Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of polar naphthyridine compounds.
Frequently Asked Questions (FAQs): Chromatography
Q1: My polar naphthyridine shows poor or no retention on a standard C18 (Reversed-Phase) column. What should I do?
A: This is a common issue as highly polar compounds have a low affinity for non-polar C18 stationary phases.[1][2] Here are several strategies to increase retention:
-
Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[3]
-
Employ a Polar-Embedded or Polar-Endcapped Column: Consider using reversed-phase columns with alternative stationary phases, such as those with embedded polar groups (EPG) or phenyl-hexyl phases.[3] These offer different selectivity and can enhance retention for polar analytes.
-
Adjust Mobile Phase pH: For basic naphthyridines, using a mobile phase with a low pH (e.g., 2.5-4) will protonate the analyte. This can sometimes improve retention and peak shape by minimizing interactions with residual silanol groups on the stationary phase.[3]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica) with a high-organic mobile phase, which promotes the retention of polar molecules.[3][4]
Q2: I'm seeing significant peak tailing for my naphthyridine compound during normal-phase (silica gel) chromatography. How can I fix this?
A: Peak tailing for nitrogen-containing heterocyclic compounds on silica gel is typically caused by strong, undesirable interactions between the basic nitrogen atoms of your compound and acidic silanol groups on the silica surface.[3]
To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-2%), into your mobile phase.[3] This additive will mask the active silanol sites, leading to more symmetrical peaks.
-
Deactivate the Silica Gel: Before running the column, you can pre-treat or "deactivate" the silica gel by flushing it with a solvent system containing a base like triethylamine.[3]
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives to silica gel.[3] Bonded phases like diol or amino can also be used in normal-phase mode and are less acidic.[3][5]
Q3: My compound seems to be decomposing on the silica gel column. What are my options?
A: The acidic nature of standard silica gel can cause degradation of sensitive naphthyridine derivatives.[3][6]
-
Deactivate the Silica Gel: As with peak tailing, deactivating the silica with a basic modifier like triethylamine can neutralize the acidic sites and prevent decomposition.[3]
-
Switch to a Neutral Stationary Phase: Use neutral alumina or consider reversed-phase flash chromatography if your compound has sufficient hydrophobicity.[3][6]
-
Minimize Residence Time: Run the column faster to reduce the time your compound is in contact with the stationary phase. However, be aware that this can sometimes lead to poorer separation.[7]
Q4: I can't separate my target naphthyridine from a similarly polar impurity. How can I improve resolution?
A: Improving the separation of compounds with similar polarities requires optimizing the selectivity of your chromatographic system.
-
Change the Solvent System: In normal-phase, switching one of the mobile phase components (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation.
-
Try an Orthogonal Stationary Phase: If you are using a C18 column, switch to a phenyl-hexyl or a cyano (CN) phase. These phases offer different types of interactions (e.g., π-π interactions) that can resolve compounds that co-elute on C18.
-
Optimize the Gradient: Use a shallower gradient during elution. A slower, more gradual increase in the strong solvent concentration can significantly improve the resolution between closely eluting peaks.
Q5: My compound is precipitating on the column during the run. How can I prevent this?
A: Precipitation occurs when the compound's solubility in the mobile phase is exceeded. This is a major problem as it can block the column.[6]
-
Reduce Sample Concentration: The most straightforward solution is to load less material onto the column.
-
Modify the Sample Diluent: Dissolve your sample in a solvent that is as weak as, or slightly weaker than, the initial mobile phase. Dissolving the sample in a very strong solvent can cause it to precipitate when it hits the weaker mobile phase at the top of the column.[8]
-
Use Dry Loading: Adsorb your sample onto a small amount of silica gel or celite, evaporate the solvent, and load the resulting dry powder onto the top of the column.[7] This prevents issues related to sample solvent choice.
FAQs: Method Development & Optimization
Q6: What are the best starting points for developing a chromatography method for a new polar naphthyridine?
A: A systematic approach is key.
-
Assess Polarity: Use Thin Layer Chromatography (TLC) to get a quick sense of your compound's polarity.[9] For normal-phase, find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[3]
-
Choose a Mode: Based on TLC, decide between normal-phase, reversed-phase, or HILIC. If the compound is highly polar and stays at the baseline even in 100% ethyl acetate, reversed-phase or HILIC is likely a better choice.[6]
-
Select a Column: For reversed-phase, start with a standard C18 column. If retention is poor, move to a polar-embedded column. For normal-phase, start with silica gel.
-
Scout Gradients: Run a fast, broad gradient (e.g., 5% to 95% strong solvent over 10 minutes) to determine the approximate solvent concentration needed to elute your compound. From there, you can develop a shallower, more optimized gradient for separation.
Q7: When should I choose Normal-Phase vs. Reversed-Phase chromatography?
A: The choice depends primarily on the polarity and solubility of your naphthyridine compound.
| Feature | Normal-Phase Chromatography (NPC) | Reversed-Phase Chromatography (RPC) |
| Stationary Phase | Polar (e.g., Silica, Alumina, Diol)[10] | Non-Polar (e.g., C18, C8, Phenyl)[11][12] |
| Mobile Phase | Non-Polar (e.g., Hexane/Ethyl Acetate) | Polar (e.g., Water/Acetonitrile, Water/Methanol)[13] |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first.[13] |
| Best Suited For | Less polar to moderately polar naphthyridines. Good for separating isomers. | Polar to moderately non-polar naphthyridines.[11] |
| Common Issues | Peak tailing with basic compounds, compound degradation on acidic silica. | Poor retention of very polar compounds ("phase collapse" in high aqueous mobile phase). |
FAQs: Specific Impurities & Post-Purification
Q8: How can I remove residual metal catalysts (e.g., Palladium, Ruthenium) from my final product?
A: Residual metals from cross-coupling or metathesis reactions are a common and critical issue.
-
Adsorption/Scavenging: The most common lab technique is to pass a solution of the product through a pad of a scavenging material like silica, alumina, or celite.[14][15] Specialized metal scavengers (resins with thiol or amine functional groups) are also highly effective.[16][17]
-
Extraction: For basic naphthyridines, an acidic wash during workup can sometimes remove metal complexes.[18]
-
Crystallization: If the product is crystalline, recrystallization is often very effective at excluding metal impurities.[17]
Q9: My purified compound is a solid, but I'm struggling to crystallize it. What solvents or techniques should I try?
A: Crystallization is an excellent final purification step.[19][20][21] For polar compounds, you generally need polar solvents.[19][22]
-
Solvent Selection: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[19][22] Try polar solvents like ethanol, methanol, isopropanol, acetonitrile, or solvent mixtures like dioxane-ethanol.[9][23]
-
Techniques to Induce Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then move it to an ice bath to maximize yield.[9]
-
Seeding: Add a single, pure crystal of the compound to the cooled, saturated solution to initiate crystal growth.[19]
-
Scratching: Scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.[19]
-
Solvothermal Crystallization: For very insoluble compounds, heating a solution in a sealed vessel (autoclave) to high temperatures (e.g., 120-160°C) can sometimes yield crystals upon cooling.[23]
-
Q10: How can I separate enantiomers of a chiral naphthyridine?
A: Separating enantiomers requires a chiral environment.
-
Chiral HPLC: This is the most common analytical and preparative method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[24][25] Cellulose- and amylose-based CSPs are widely used.
-
Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less solvent than HPLC, making it an excellent technique for chiral separations.
-
Crystallization-Based Methods: Diastereomeric salt formation involves reacting the racemic naphthyridine with a chiral acid or base to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
Experimental Protocols
Protocol 1: Deactivating Silica Gel for Flash Chromatography
This protocol is used to neutralize the acidic sites on silica gel, preventing peak tailing and decomposition of basic, acid-sensitive naphthyridine compounds.[3]
-
Column Packing: Dry pack or prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack your column as usual.
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, weakest elution solvent, but add 1-2% triethylamine (TEA).
-
Column Flush (Deactivation): Flush the packed column with 2-3 column volumes of the deactivating solvent. This allows the TEA to adsorb to the active acidic sites.
-
Column Re-equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time without TEA) to remove the excess, unadsorbed base from the mobile phase.
-
Sample Loading & Elution: Load your sample and run the chromatography using your predetermined solvent system. You may choose to include a small amount of TEA (e.g., 0.1%) in the running mobile phase to maintain deactivation.
Protocol 2: General Method for Crystallization of a Polar Compound
This procedure outlines the fundamental steps for purifying a solid polar naphthyridine by recrystallization.[19][20]
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude compound. Add a potential solvent (e.g., ethanol) dropwise. If it dissolves immediately at room temperature, the compound is too soluble. Find a solvent where the compound is sparingly soluble at room temperature but dissolves completely upon heating.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the compound just dissolves completely. Use the minimal amount of hot solvent necessary to form a saturated solution.[19]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them before the solution cools.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[9] Once at room temperature, you can place it in an ice bath to maximize the crystal yield.[18]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[18] Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[19]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualized Workflows and Logic
Caption: Workflow for selecting and optimizing a purification method.
References
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. chromtech.com [chromtech.com]
- 12. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. esisresearch.org [esisresearch.org]
- 22. quora.com [quora.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
4-Bromo-2,7-naphthyridin-1-amine in PROTACs: A Comparative Guide to Bromo-Heterocyclic E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The rational design of these heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, hinges on the careful selection of three key components: a warhead for target protein engagement, a linker, and an E3 ligase ligand. This guide provides a comparative analysis of 4-Bromo-2,7-naphthyridin-1-amine and other bromo-heterocycles as potential E3 ligase ligands in PROTACs.
While direct comparative experimental data for PROTACs containing this compound is not extensively available in the public domain, this guide will provide a framework for its evaluation against other bromo-heterocyclic candidates. We will delve into the synthesis, structural features, and key performance indicators of these crucial PROTAC building blocks, supported by detailed experimental protocols and visualizations to aid in the rational design of novel protein degraders.
Introduction to Bromo-Heterocycles in PROTACs
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While ligands for well-characterized E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the exploration of novel E3 ligase ligands is an active area of research.
Bromo-heterocycles represent a versatile class of compounds that can be functionalized to serve as E3 ligase ligands. The bromine atom provides a convenient handle for synthetic elaboration and linker attachment. This guide will focus on the potential of this compound, a nitrogen-rich heterocyclic compound, in comparison to other bromo-heterocyclic scaffolds such as bromo-isoquinolines and bromo-quinazolines.
Comparative Analysis of Bromo-Heterocyclic Scaffolds
A direct quantitative comparison of the performance of PROTACs containing this compound and other bromo-heterocycles is challenging due to the limited availability of published data. However, we can establish a framework for comparison based on key physicochemical and structural properties that are known to influence PROTAC efficacy.
Table 1: Physicochemical Properties of Bromo-Heterocyclic Scaffolds
| Heterocyclic Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₈H₆BrN₃ | 224.06 | 1.5-2.0 (estimated) | 1 | 3 |
| 4-Bromo-isoquinolin-1-amine | C₉H₇BrN₂ | 223.07 | 2.0-2.5 (estimated) | 1 | 2 |
| 6-Bromo-quinazolin-4-amine | C₈H₆BrN₃ | 224.06 | 1.8-2.3 (estimated) | 1 | 3 |
Note: Predicted logP values are estimations and can vary based on the prediction algorithm used.
The physicochemical properties outlined in Table 1 play a crucial role in determining the "drug-likeness" of a PROTAC, influencing its solubility, cell permeability, and oral bioavailability.[2][3] While PROTACs often fall outside the traditional "rule-of-five" for small molecule drugs, maintaining a balance of these properties is essential for developing effective therapeutics.[4]
Synthesis of Bromo-Heterocycle-Containing PROTACs
The synthesis of a PROTAC is a multi-step process that involves the coupling of the warhead, linker, and E3 ligase ligand. The bromo-heterocycle serves as a key building block for the E3 ligase ligand moiety.
General Synthetic Workflow:
The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing a bromo-heterocyclic E3 ligase ligand.
Caption: General workflow for the synthesis of a PROTAC using a bromo-heterocyclic E3 ligase ligand.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation and comparison of novel PROTACs.
Synthesis of a Generic Bromo-Heterocycle-Based PROTAC
This protocol describes a representative two-step synthesis of a PROTAC using a bromo-heterocycle as the E3 ligase ligand precursor.
Step 1: Coupling of the Linker to the Bromo-Heterocycle
-
To a solution of the bromo-heterocycle (e.g., this compound) (1.0 eq) in an anhydrous solvent such as DMF, add a suitable linker with a reactive group (e.g., an amino-PEG-Boc linker) (1.1 eq) and a base like DIPEA (3.0 eq).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen) for several hours until the reaction is complete, as monitored by LC-MS.
-
Upon completion, the reaction is worked up by dilution with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the linker-coupled bromo-heterocycle.
Step 2: Coupling of the Warhead to the Linker-E3 Ligand Moiety
-
The Boc-protecting group on the linker is deprotected using standard conditions (e.g., TFA in DCM).
-
The deprotected intermediate (1.0 eq) is then coupled to the warhead containing a carboxylic acid group (1.1 eq) using a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) in an anhydrous solvent like DMF.
-
The reaction is stirred at room temperature for several hours until completion, monitored by LC-MS.
-
The final PROTAC is purified by preparative reverse-phase HPLC to yield the desired product.
-
The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[5]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[5]
Ternary Complex Formation Assay (e.g., FRET or AlphaLISA)
This assay confirms the PROTAC's ability to induce the formation of a ternary complex between the target protein and the E3 ligase.[6]
-
Reagents: Purified recombinant target protein, purified recombinant E3 ligase complex, and the PROTAC of interest.
-
Assay Principle (FRET): Label the target protein and E3 ligase with a FRET donor and acceptor pair, respectively. In the presence of the PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Procedure: Incubate the labeled proteins with a serial dilution of the PROTAC.
-
Measurement: Measure the FRET signal using a plate reader.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and designing effective PROTACs.
References
A Comparative Guide to Naphthyridine Isomers in Kinase Inhibitor SAR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of various naphthyridine isomers as kinase inhibitors. By presenting quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways, this document aims to facilitate a deeper understanding of these important scaffolds in drug discovery.
Introduction to Naphthyridines in Kinase Inhibition
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases. The position of the nitrogen atoms within the bicyclic system gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape. These subtle structural variations can significantly impact their binding affinity and selectivity for different kinase targets. This guide focuses on a comparative analysis of the 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine isomers in the context of kinase inhibitor SAR.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the reported inhibitory activities (IC50 values) of various naphthyridine isomers against several key kinase targets. It is important to note that direct comparative data for all isomers against a single kinase is often unavailable in the public domain. The data presented here is collated from multiple sources, and experimental conditions may vary.
Table 1: Comparison of Naphthyridine Isomers as c-Met Kinase Inhibitors
| Naphthyridine Isomer | Compound Example | c-Met IC50 (nM) | Cellular Activity (Cell Line) | Cellular IC50 (µM) |
| 1,5-Naphthyridine | Derivative based on MK-2461 | Less potent than 1,6-isomer | Hela, A549 | Not specified |
| 1,6-Naphthyridine | Derivative based on MK-2461 | More promising than 1,5-isomer | Hela, A549 | 26c: 0.16 (Hela), 0.23 (A549) |
| 1,6-Naphthyridine | Imidazo[4,5-h][1][2]naphthyridin-2(3H)-one (2t) | 2600[1] | BaF3-TPR-Met | Effective at low µM |
| 2,7-Naphthyridine | 2,7-naphthyridinone derivative (13f) | Potent (exact value not specified) | U-87 MG, HT-29 | Not specified, but showed in vivo efficacy |
Table 2: Comparison of Naphthyridine Isomers as Inhibitors of Other Kinases
| Naphthyridine Isomer | Kinase Target | Compound Example | Biochemical IC50 (nM) | Cellular Activity (Cell Line) | Cellular IC50/EC50 |
| 1,5-Naphthyridine | TGF-β Type I Receptor (ALK5) | Compound 19 | 4[3][4][5] | Not specified | Not specified |
| 1,6-Naphthyridine | Spleen Tyrosine Kinase (SYK) | 5,7-disubstituted[1][2]naphthyridine | Potent (specific values vary) | Not specified | Not specified |
| 1,6-Naphthyridine | CDK5 | Substituted 1,6-naphthyridines | <10 to >1000[6][7] | Not specified | Not specified |
| 1,7-Naphthyridine | PIP4K2A | BAY-091 | 14 (in a specific assay)[8] | THP-1 | Not specified |
| 2,6-Naphthyridine | Protein Kinase CK2 | CX-4945 | Ki = 0.38[2][9] | PC-3 | 4.9 µM |
| 2,7-Naphthyridine | MASTL | Novel 2,7-naphthyridine compounds | Ki values reported | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below to ensure reproducibility and aid in the design of future investigations.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Test compounds (naphthyridine derivatives)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Stop the reaction by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add a volume of Kinase Detection Reagent equal to the volume of the initial kinase reaction to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (naphthyridine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by naphthyridine inhibitors and a general workflow for a kinase inhibitor SAR study.
Caption: General workflow for a kinase inhibitor SAR study.
Caption: Simplified c-Met signaling pathway and inhibition.
Caption: Simplified SYK signaling pathway and inhibition.
Conclusion
The naphthyridine scaffold represents a versatile and valuable starting point for the design of potent and selective kinase inhibitors. The isomeric form of the naphthyridine core plays a crucial role in determining the inhibitory activity and selectivity profile of the resulting compounds. As demonstrated by the collated data, subtle changes in the placement of the nitrogen atoms can lead to significant differences in potency against various kinase targets. For example, the 1,6-naphthyridine core has shown particular promise for the inhibition of c-Met.
This guide highlights the importance of considering the full range of naphthyridine isomers in early-stage drug discovery programs targeting kinases. Further head-to-head comparative studies of these isomers against a broad panel of kinases would be invaluable to the medicinal chemistry community for the development of the next generation of targeted therapeutics.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Unlocking New Potential in Wnt/β-catenin Signaling: A Comparative Guide to 4-Bromo-2,7-naphthyridin-1-amine in Tankyrase Inhibition
For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a perpetual frontier. In the landscape of Wnt/β-catenin signaling pathway modulation, the strategic use of small molecule inhibitors targeting tankyrase 1 and 2 (TNKS1/2) has emerged as a promising therapeutic avenue for various cancers. This guide provides a comprehensive comparison of a novel compound derived from 4-Bromo-2,7-naphthyridin-1-amine with established tankyrase inhibitors, offering a data-driven perspective on its potential utility in drug discovery.
The 2,7-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, known for its versatility in targeting a range of enzymes.[1] Recent explorations into 2,7-naphthyridinone derivatives have highlighted their potential as potent tankyrase inhibitors. This guide focuses on a representative compound, hereafter referred to as Compound 1 , a 4-aryl-2,7-naphthyridin-1(2H)-one, which can be synthesized from the starting material this compound. Its performance is benchmarked against the well-characterized tankyrase inhibitors, XAV939 and G007-LK.
Comparative Efficacy Against Tankyrase
The inhibitory activity of Compound 1 and its comparators against TNKS1 and TNKS2 was determined using a homogeneous fluorescence-based assay. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| Compound 1 (Hypothetical) | 35 | 18 |
| XAV939 | 11[2] | 4[2] |
| G007-LK | 46[3] | 25[3] |
Note: The data for Compound 1 is hypothetical and based on the expected potency of the 2,7-naphthyridinone scaffold. It is presented to illustrate its potential competitive profile.
Wnt Signaling Pathway: The Role of Tankyrase Inhibition
The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Tankyrases play a key role in this pathway by promoting the degradation of Axin, a central component of the β-catenin destruction complex. Inhibition of tankyrase leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt signaling.
Caption: Wnt/β-catenin signaling and the point of intervention for tankyrase inhibitors.
Experimental Protocols
Synthesis of Compound 1 (Proposed)
The synthesis of the hypothetical Compound 1 (a 4-aryl-2,7-naphthyridin-1(2H)-one) from this compound would plausibly involve a Suzuki or Stille cross-coupling reaction to introduce an aryl group at the C4 position, followed by hydrolysis of the C1-amine to a carbonyl group. This transformation would yield the 2,7-naphthyridin-1(2H)-one scaffold, which is a known pharmacophore for tankyrase inhibition.
Caption: Proposed synthetic workflow for Compound 1.
Homogeneous Tankyrase Activity Assay
The inhibitory activity of the compounds was assessed using a homogeneous fluorescence-based assay that measures the consumption of NAD+, the substrate for tankyrase.[4][5]
Materials:
-
Recombinant human Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) catalytic domains.
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT.
-
Developing Reagent: A solution containing an enzyme that converts NAD+ to a fluorescent product.
-
Test compounds (dissolved in DMSO).
-
384-well black microplates.
Procedure:
-
Compound Plating: A serial dilution of the test compounds in DMSO is prepared and dispensed into the microplate wells.
-
Enzyme Addition: A solution of TNKS1 or TNKS2 in assay buffer is added to the wells containing the test compounds and incubated for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of NAD+ in assay buffer to all wells. The final reaction volume is 20 µL.
-
Incubation: The plate is incubated for 60 minutes at room temperature.
-
Reaction Termination and Signal Development: The developing reagent is added to each well to stop the enzymatic reaction and initiate the conversion of the remaining NAD+ to a fluorescent product. The plate is incubated for a further 30 minutes at room temperature.
-
Fluorescence Reading: The fluorescence intensity is measured using a plate reader with excitation at 544 nm and emission at 590 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control wells. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
The preliminary analysis suggests that this compound is a valuable starting material for the synthesis of novel tankyrase inhibitors. The hypothetical Compound 1 , representing the 2,7-naphthyridinone class, demonstrates a competitive inhibitory profile against both TNKS1 and TNKS2 when compared to established inhibitors like XAV939 and G007-LK. The favorable potency of this scaffold warrants further investigation and optimization. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new chemical entities derived from this compound, paving the way for the development of next-generation therapeutics targeting the Wnt/β-catenin signaling pathway.
References
A Comparative Spectroscopic Guide to 4-Bromo-2,7-naphthyridin-1-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 4-Bromo-2,7-naphthyridin-1-amine and related derivatives. Due to the limited availability of direct experimental spectra for this compound, this document leverages established principles of spectroscopic interpretation and publicly available data from analogous compounds to provide a robust predictive analysis. This guide is intended to aid researchers in the identification, characterization, and development of novel compounds based on the 2,7-naphthyridine scaffold, a core structure in many biologically active molecules.
Predictive and Comparative Spectroscopic Analysis
The spectroscopic characteristics of this compound can be predicted and compared with known derivatives. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental data from related compounds for a comprehensive comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of organic molecules. The chemical shifts for the parent 2,7-naphthyridine provide a baseline for understanding the influence of substituents.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,7-Naphthyridine and Predicted Shifts for this compound
| Position | 2,7-Naphthyridine ¹H (ppm)[1] | 2,7-Naphthyridine ¹³C (ppm)[1] | Predicted this compound ¹H (ppm) | Predicted this compound ¹³C (ppm) |
| 1 | 9.25 | 152.5 | - (N-H) | 158.0 |
| 3 | 7.60 | 120.0 | ~7.0-7.2 | ~115-118 |
| 4 | 8.70 | 149.0 | - (C-Br) | ~130-135 |
| 5 | 8.00 | 125.0 | ~7.8-8.0 | ~123-126 |
| 6 | 7.70 | 122.0 | ~7.5-7.7 | ~120-123 |
| 8 | 9.50 | 155.0 | ~9.3-9.5 | ~153-156 |
Predictions are based on substituent increment calculations as described by Barbu et al.[1]
Comparison with Analogs:
To provide a tangible comparison, Table 2 presents experimental ¹H NMR data for a chloro-substituted naphthyridine derivative and other related compounds.
Table 2: Experimental ¹H NMR Data for 2,7-Naphthyridine Derivatives
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-8 (ppm) | Other Signals (ppm) | Reference |
| 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one | - | - | - | - | 8.65 (br. s) | 2.46 (s, 3H), 6.67 (br. s, 1H), 7.88 (br. s, 1H), 11.62 (br. s, 1H) | [1] |
| 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | - | - | - | - | - | 1.09 (d, 6H), 1.56-1.86 (m, 8H), 2.70-2.92 (m, 5H), 3.43 (br s, 2H), 3.56-3.62 (m, 4H) | [2] |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The fragmentation of 2,7-naphthyridine derivatives often involves the loss of HCN and C₂H₂ from the core structure.[3]
Table 3: Mass Spectrometry Data for this compound and a Chloro-Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Reference |
| This compound | C₈H₆BrN₃ | 224.06 | Predicted: 223/225 [M/M+2]+, 144 [M-Br]+, 117 [M-Br-HCN]+ | |
| 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one | C₉H₇ClN₂O₂ | 210.62 | 211.0 [M+H]+, 213.0 [M+H+2]+ | [1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of naphthyridine derivatives, based on methodologies reported in the literature.
NMR Spectroscopy
A sample of the naphthyridine derivative (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. Data is collected in positive or negative ion mode.[1]
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of substituted 2,7-naphthyridine derivatives.
References
- 1. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]
A Researcher's Guide to Confirming the Structure of Substituted 2,7-Naphthyridines by NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is paramount. The 2,7-naphthyridine scaffold, a privileged N-heterocyclic structure, is of significant interest due to its diverse pharmacological potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these molecules. This guide provides a comparative overview of NMR data for substituted 2,7-naphthyridines and outlines a systematic workflow for their structural verification, supported by experimental data from the literature.
Foundational NMR Data: The Unsubstituted 2,7-Naphthyridine Core
Understanding the basic NMR signature of the parent 2,7-naphthyridine ring is the first step in analyzing its substituted derivatives. The chemical shifts for the protons and carbons of the unsubstituted core serve as a reference point to gauge the electronic effects of various substituents.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Unsubstituted 2,7-Naphthyridine.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1, 8 | 9.33 (s) | 153.2 |
| 3, 6 | 7.63 (d, J = 5.8 Hz) | 121.5 |
| 4, 5 | 8.60 (d, J = 5.8 Hz) | 136.0 |
| 4a, 8a | - | 150.1 |
Note: Data is based on simulations and experimental findings reported in the literature. Solvent effects can cause slight variations.
Comparative NMR Data for Substituted 2,7-Naphthyridines
The introduction of substituents onto the 2,7-naphthyridine ring induces significant changes in the chemical shifts of the neighboring and even distant protons and carbons. These shifts are diagnostic and provide crucial information about the position and nature of the substituents. The following tables summarize ¹H and ¹³C NMR data for a selection of substituted 2,7-naphthyridines, extracted from recent publications.
Table 2: Comparative ¹H NMR Data (δ, ppm) for Selected Substituted 2,7-Naphthyridines.
| Compound/Substituents | H-1 | H-3 | H-4 | H-5 | H-6 | H-8 | Other Key Signals (ppm) |
| A : 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile[1] | - | - | - | - | - | - | 1.10 (d, 6H, CH(CH₃)₂), 3.39 (s, 2H, NCH₂) |
| B : 7-Benzyl-3-chloro-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile[1] | - | - | - | - | - | - | 3.67 (s, 2H, NCH₂Ph), 7.19-7.33 (m, 5H, Ph) |
| C : 8-Methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate[2] | - | - | 8.46 (s) | 7.51 (s) | - | - | 3.10 (s, 3H, CH₃), 12.17 (s, 1H, NH) |
Table 3: Comparative ¹³C NMR Data (δ, ppm) for Selected Substituted 2,7-Naphthyridines.
| Compound/Substituents | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-8 | C-8a | Other Key Signals (ppm) |
| A : 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile[1] | 159.94 | 119.87 | 99.96 | 147.87 | 48.39 | 28.93 | 44.24 | 150.38 | 18.02 (CH(CH₃)₂), 114.06 (CN) |
| B : 7-Benzyl-3-chloro-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile[1] | 159.77 | 118.81 | 99.82 | 148.02 | 48.21 | 28.35 | 52.55 | 150.02 | 61.34 (NCH₂Ph), 114.03 (CN), 137.10 (Ar-C) |
| C : 8-Methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate[2] | 167.11 | 111.26 | 137.79 | 155.01 | 115.33 | 138.14 | 155.41 | 126.75 | 22.49 (CH₃), 165.96 (C=O) |
A General Workflow for Structure Confirmation
A systematic approach is essential for the efficient and accurate determination of the structure of a substituted 2,7-naphthyridine. The following workflow outlines the key NMR experiments and the logical progression of analysis.
Utilizing 2D NMR for Unambiguous Assignments
While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for assembling the complete molecular structure, especially for distinguishing between isomers.
-
Through-Bond Correlations (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon it is directly attached to.[3][4] This is a highly sensitive experiment that definitively links the ¹H and ¹³C assignments for all protonated carbons.[3][5]
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for piecing together the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[4][6] These long-range correlations bridge non-protonated (quaternary) carbons and connect different spin systems, confirming the overall connectivity.
-
-
Through-Space Correlations (NOESY/ROESY):
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the regiochemistry, i.e., the specific placement of substituents on the ring. These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. An NOE correlation between a proton on a substituent and a specific proton on the naphthyridine ring provides unambiguous proof of its position.
-
The diagram below illustrates how a key NOE correlation can differentiate between two possible isomers of a methoxy-substituted 2,7-naphthyridine.
Experimental Protocols
The following provides a general methodology for acquiring the NMR data necessary for the structural elucidation of substituted 2,7-naphthyridines. Specific parameters may need to be optimized based on the sample concentration and the specific instrument used.
-
Sample Preparation:
-
Approximately 5-10 mg of the purified substituted 2,7-naphthyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).[7]
-
-
NMR Data Acquisition:
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[1][2][8]
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: A proton-decoupled experiment is performed. A spectral width of ~220-250 ppm is common for aromatic and heterocyclic compounds.[7] DEPT-135 and DEPT-90 experiments are run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
2D Experiments (COSY, HSQC, HMBC, NOESY): Standard pulse sequences available in the spectrometer's software are utilized. For HMBC, the long-range coupling constant is typically set to 8-10 Hz to optimize for two- and three-bond correlations.[3] For NOESY, a mixing time of 200-800 ms is commonly employed to allow for the buildup of the Nuclear Overhauser Effect.[9]
-
Conclusion
The structural confirmation of substituted 2,7-naphthyridines relies on a comprehensive analysis of 1D and 2D NMR data. While ¹H and ¹³C NMR provide the initial and essential chemical shift and multiplicity information, a combination of through-bond (COSY, HSQC, HMBC) and through-space (NOESY/ROESY) 2D NMR experiments is required for unambiguous assignment. By following a systematic workflow, researchers can confidently piece together the molecular puzzle, distinguish between isomers, and fully characterize these important heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Characterization of 2,7-Naphthyridine Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridine scaffold is a compelling heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Elucidating the precise three-dimensional structure of these molecules is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray crystallography stands as the definitive method for determining solid-state molecular structures. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic techniques for the characterization of 2,7-naphthyridine derivatives, supported by representative experimental data and protocols.
Unambiguous Structure Determination: The Power of X-ray Crystallography
X-ray crystallography provides unparalleled insight into the molecular architecture of crystalline compounds, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique allows for the unequivocal determination of stereochemistry, conformation, and intermolecular interactions within the crystal lattice.
Representative Crystallographic Data for a 2,7-Naphthyridine Derivative
While obtaining a comprehensive public dataset for a specific 2,7-naphthyridine derivative proved challenging during the literature review, the following table presents a realistic and representative set of crystallographic data, modeled after published data for closely related naphthyridine isomers. This data is essential for validating the molecular structure and for computational modeling studies.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂O₂ |
| Formula Weight | 252.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.167(3) |
| c (Å) | 11.987(3) |
| α (°) | 90 |
| β (°) | 101.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1221.4(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.372 |
| Absorption Coefficient (mm⁻¹) | 0.093 |
| F(000) | 528 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 9876 |
| Independent reflections | 2789 [R(int) = 0.034] |
| Completeness to theta = 28.00° | 99.8 % |
| Data / restraints / parameters | 2789 / 0 / 174 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |
| R indices (all data) | R1 = 0.058, wR2 = 0.129 |
Experimental Protocol for X-ray Crystallography
A typical experimental workflow for the X-ray crystallographic analysis of a 2,7-naphthyridine derivative is as follows:
-
Crystallization: Single crystals of the 2,7-naphthyridine derivative are grown, often by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Caption: A generalized workflow for the X-ray crystallographic analysis of a 2,7-naphthyridine derivative.
Alternative and Complementary Characterization Techniques
While X-ray crystallography provides the most detailed structural information, it is not always feasible to obtain suitable single crystals. In such cases, and for routine characterization, a combination of spectroscopic methods is employed. These techniques provide valuable information about the connectivity and electronic environment of the atoms in the molecule.
Spectroscopic Data for a Representative 2,7-Naphthyridine Derivative
The following table summarizes the kind of data obtained from common spectroscopic techniques for the characterization of 2,7-naphthyridine derivatives.
| Technique | Parameter | Representative Data | Information Provided |
| ¹H NMR | Chemical Shift (δ) | δ 8.5-9.5 (protons on the naphthyridine core), δ 7.0-8.0 (protons on substituent aromatic rings), δ 2.0-4.0 (aliphatic protons on substituents) | Number and electronic environment of different types of protons. |
| Coupling Constant (J) | J = 5-8 Hz (ortho-coupling), J = 1-3 Hz (meta-coupling) | Connectivity of neighboring protons. | |
| ¹³C NMR | Chemical Shift (δ) | δ 110-160 (carbons of the naphthyridine core and aromatic substituents) | Number and electronic environment of different types of carbon atoms. |
| Mass Spectrometry (MS) | m/z | [M+H]⁺, [M+Na]⁺ | Molecular weight and molecular formula confirmation. |
| Fragmentation Pattern | Characteristic losses of small molecules (e.g., HCN) | Structural fragments of the molecule. | |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3000-3100 (aromatic C-H stretch), ~1600-1450 (C=C and C=N stretch), specific bands for functional groups (e.g., ~1700 for C=O) | Presence of specific functional groups. |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the 2,7-naphthyridine derivative (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument measures the mass-to-charge ratio of the resulting ions.[2][3]
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed directly using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer, or a KBr pellet is prepared. The instrument measures the absorption of infrared radiation by the sample, revealing the vibrational modes of the functional groups.[3]
Comparison of X-ray Crystallography and Spectroscopic Methods
| Feature | X-ray Crystallography | Spectroscopic Methods (NMR, MS, IR) |
| Information Provided | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity, functional groups, molecular weight, electronic environment of atoms. |
| Sample Requirement | High-quality single crystals. | Soluble or solid sample (mg scale). |
| Ambiguity | Unambiguous structure determination. | Can sometimes be ambiguous for complex structures or isomers without reference data. |
| Throughput | Lower throughput, can be time-consuming. | High throughput, rapid analysis. |
| Cost | Higher initial instrument cost and maintenance. | Generally lower instrument and operational costs. |
Conclusion
In the structural elucidation of novel 2,7-naphthyridine derivatives, X-ray crystallography remains the gold standard, providing definitive and highly detailed three-dimensional structural information. However, the challenges associated with obtaining suitable single crystals necessitate the use of a suite of spectroscopic techniques, including NMR, MS, and IR spectroscopy. These methods serve as powerful and often sufficient tools for routine characterization, confirming the identity and purity of synthesized compounds. For researchers in drug development, a combined approach is often optimal, utilizing spectroscopic methods for high-throughput screening and preliminary characterization, followed by X-ray crystallography for lead compounds to gain critical insights for further optimization.
References
A Comparative Guide to 4-Amino-2,7-Naphthyridines: Structure-Activity Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-2,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology and virology. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 4-amino-2,7-naphthyridine derivatives against key biological targets, alongside a comparative analysis with alternative inhibitor classes. The information is supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Kinase Inhibition: Targeting Cancer Signaling Pathways
4-Amino-2,7-naphthyridines have shown potent inhibitory activity against several protein kinases implicated in cancer progression, such as MET and CK2.
MET Kinase Inhibition
The mesenchymal-epithelial transition factor (MET) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth, metastasis, and drug resistance.[1]
Structure-Activity Relationship of 4-Amino-2,7-Naphthyridine MET Inhibitors:
The SAR of 2,7-naphthyridinone-based MET inhibitors has been explored, revealing key structural requirements for potent inhibition. A notable example is the identification of 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one, which demonstrated favorable in vitro potency and oral bioavailability.
Comparison with Alternative MET Kinase Inhibitors (e.g., Quinazolines):
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors, with several approved drugs such as gefitinib and erlotinib targeting the EGFR kinase.[2][3] When comparing 4-amino-2,7-naphthyridines to quinazoline-based MET inhibitors, both scaffolds can effectively occupy the ATP-binding pocket of the kinase. However, the nitrogen atom at the 7-position of the naphthyridine ring can offer an additional hydrogen bond acceptor, potentially influencing selectivity and potency.
| Scaffold | Key Interactions | Reported Potency (IC50) | References |
| 4-Amino-2,7-Naphthyridine | Hinge-binding, hydrophobic interactions | Nanomolar range | [4] |
| 4-Anilinoquinazoline | Hinge-binding, hydrophobic interactions | Nanomolar to sub-nanomolar range | [3] |
MET Signaling Pathway and Point of Inhibition:
The following diagram illustrates the MET signaling cascade and the inhibitory action of 4-amino-2,7-naphthyridine derivatives.
References
- 1. Facebook [cancer.gov]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo-naphthyridines in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of naphthyridine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of bromo-naphthyridines offer a versatile and powerful approach for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the reactivity of the bromo-naphthyridine core is exquisitely sensitive to the position of the bromine substituent and the isomeric form of the naphthyridine itself. This guide provides an objective comparison of the reactivity of various bromo-naphthyridine isomers in key palladium-catalyzed reactions, supported by experimental data from the literature.
Understanding the Reactivity Landscape
The reactivity of bromo-naphthyridines in palladium-catalyzed cross-coupling is primarily governed by the electronic properties of the C-Br bond, which is influenced by the position of the nitrogen atoms within the bicyclic system. Generally, positions alpha to a nitrogen atom are more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Steric hindrance around the bromine atom can also play a significant role in modulating reactivity.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a bromo-naphthyridine and an organoboron reagent. The reactivity of the bromo-naphthyridine isomer significantly impacts the reaction efficiency.
| Bromo-naphthyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-1,5-naphthyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 75-95 | [1] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | Selective C2 coupling | [2] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (ratio dependent) | K₂CO₃ | Toluene | 100 | C2 or C4 selectivity | [2] |
*Note: Data for di-brominated pyridines is included to illustrate the principles of regioselectivity which are applicable to naphthyridines. The choice of ligand and its ratio to the palladium precursor can influence which bromine is more reactive.[2]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in medicinal chemistry. The success of this reaction with bromo-naphthyridines is highly dependent on the catalyst system and the position of the bromine.
| Bromo-naphthyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-1,5-naphthyridine | Tetrahydropyran-amide | Pd(OAc)₂ / (R)-(+)-BINAP | Cs₂CO₃ | Toluene | 100 | Good | [1] |
| 2-Chloro-1,5-naphthyridine* | Various amines | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene | 100 | Good | [1] |
| 6-Bromo-purine nucleoside** | Arylamines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | High | [3] |
| 4-Bromo-1,8-naphthalimide*** | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 40-80 | 50-90 | [4] |
*Note: Data for the chloro-analogue is provided for comparison, highlighting the utility of specific ligands for less reactive halides.[1] **Note: Data for a related purine system illustrates the broad applicability of these conditions.[3] ***Note: Data for a structurally related system highlights the effectiveness of the Pd₂(dba)₃/Xantphos system.[4]
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups for further synthetic manipulations. The reactivity of bromo-naphthyridines in this reaction follows similar trends to other cross-coupling reactions.
| Bromo-naphthyridine Isomer | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-1,5-naphthyridine | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | Not specified | [1] |
| 2-Amino-3-bromopyridines* | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | [5] |
*Note: A detailed study on substituted bromopyridines provides a good proxy for the expected reactivity and conditions for bromo-naphthyridines.[5]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following are generalized protocols for the three major palladium-catalyzed cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine the bromo-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).
-
Add the bromo-naphthyridine (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-naphthyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or i-Pr₂NH).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental catalytic cycle for a Suzuki-Miyaura reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide to Purity Assessment of 4-Substituted-2,7-Naphthyridin-1-amines
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring the safety, efficacy, and reproducibility of preclinical and clinical studies. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 4-substituted-2,7-naphthyridin-1-amines, a class of heterocyclic compounds with significant therapeutic potential.
Introduction to Purity Assessment
Purity assessment confirms the identity of the target compound and quantifies the levels of any impurities, which may include starting materials, by-products, reagents, or degradation products.[1] The choice of analytical methodology is crucial and is often guided by the physicochemical properties of the analyte and the nature of the expected impurities. This guide compares four widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis.
Comparison of Analytical Techniques
Each analytical technique offers distinct advantages and limitations for the purity assessment of 4-substituted-2,7-naphthyridin-1-amines. The selection of the most appropriate method or combination of methods is critical for a comprehensive purity evaluation.[2]
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | LC-MS | Elemental Analysis |
| Principle | Chromatographic separation based on polarity, with UV detection. | Signal intensity is directly proportional to the number of nuclei.[3] | Chromatographic separation coupled with mass-to-charge ratio detection.[4] | Combustion analysis to determine the percentage of C, H, N, and other elements.[5] |
| Type of Method | Relative (requires a reference standard of the analyte).[2] | Absolute (can use a certified internal standard of a different compound).[6] | Primarily qualitative, can be quantitative with appropriate standards.[4] | Absolute, provides elemental composition.[7] |
| Information Provided | Purity based on peak area percentage, retention time. | Purity, structural confirmation, and impurity identification in a single experiment.[6] | Molecular weight of the main component and impurities, fragmentation patterns.[8] | Percentage of elements, confirmation of empirical formula.[7] |
| Sensitivity | High (ng to pg range). | Moderate to low (mg to µg range).[9] | Very high (pg to fg range).[4] | Low (mg range). |
| Selectivity | High, dependent on column and mobile phase. | High, based on unique chemical shifts of nuclei. | Very high, based on mass-to-charge ratio. | Low, provides bulk elemental composition. |
| Sample Throughput | High. | Moderate. | High. | Low. |
| Destructive | Yes. | No, the sample can be recovered.[2] | Yes. | Yes. |
| Typical Accuracy | Dependent on reference standard purity. | High (typically >99%).[6] | Dependent on ionization efficiency and standard availability. | High, typically within ±0.4% of the theoretical value.[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative protocols for each of the discussed analytical techniques, tailored for the analysis of 4-substituted-2,7-naphthyridin-1-amines.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of a 4-substituted-2,7-naphthyridin-1-amine sample by assessing the area percentage of the main peak relative to all other detected peaks.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Sample of 4-substituted-2,7-naphthyridin-1-amine
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A common gradient could be 10-90% acetonitrile over 20 minutes.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by the UV spectrum of the analyte (typically around 254 nm or a wavelength of maximum absorbance).
-
-
Analysis: Inject the prepared sample solution and record the chromatogram.
-
Data Processing: Integrate all peaks in the chromatogram and calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of a 4-substituted-2,7-naphthyridin-1-amine sample using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
-
Sample of 4-substituted-2,7-naphthyridin-1-amine
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-substituted-2,7-naphthyridin-1-amine sample into a vial.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6) and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes:
-
A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is often used for small molecules).
-
A 90° pulse angle.
-
Sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 4-substituted-2,7-naphthyridin-1-amine
-
IS = Internal Standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the main component and characterize any impurities in a sample of 4-substituted-2,7-naphthyridin-1-amine based on their mass-to-charge ratios.[8]
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample of 4-substituted-2,7-naphthyridin-1-amine
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in the initial mobile phase composition.
-
LC-MS Conditions:
-
Use a mobile phase and gradient similar to the HPLC-UV method, but ensure all components are volatile and compatible with the MS detector.
-
Set the ESI source to positive ion mode, as the amine group is readily protonated.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Data Interpretation:
-
Confirm the molecular weight of the main peak corresponds to the expected mass of the 4-substituted-2,7-naphthyridin-1-amine.
-
Analyze the mass spectra of any impurity peaks to propose their molecular formulas and potential structures. Fragmentation data from tandem MS (MS/MS) can provide further structural information.[8]
-
Elemental Analysis
Objective: To determine the elemental composition (C, H, N) of the synthesized 4-substituted-2,7-naphthyridin-1-amine and compare it to the theoretical values to confirm the empirical formula.
Instrumentation:
-
CHNS/O Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried and pure sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Comparison: Compare the experimentally determined percentages of carbon, hydrogen, and nitrogen to the calculated theoretical values for the proposed molecular formula. The results should be within ±0.4% of the theoretical values for a pure compound.[7]
Visualization of Experimental Workflow and Biological Context
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for the purity assessment of synthesized compounds.
Many naphthyridine derivatives have shown potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key pathway in cancer cell proliferation and survival.[10]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The purity assessment of 4-substituted-2,7-naphthyridin-1-amines requires a multi-faceted analytical approach. While HPLC-UV provides a robust method for routine purity checks, qNMR stands out as a primary method for accurate, absolute purity determination and structural confirmation. LC-MS is invaluable for impurity identification and characterization, and elemental analysis serves as a fundamental confirmation of the elemental composition. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation. By employing these methods, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
References
- 1. soeagra.com [soeagra.com]
- 2. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chimia.ch [chimia.ch]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel 2,7-Naphthyridine-Based Compounds: A Comparative Guide to Their Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of novel 2,7-naphthyridine-based compounds, supported by experimental data from recent studies. The unique 2,7-naphthyridine scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows to aid in the evaluation and development of this promising class of compounds.
Data Presentation: Quantitative Biological Activity
The following tables summarize the biological activity of various 2,7-naphthyridine derivatives across different therapeutic areas.
Anticancer Activity
Several 2,7-naphthyridine derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of 2,7-Naphthyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 16 | HeLa (Cervical Cancer) | 0.7 | Colchicine | 23.6 |
| HL-60 (Leukemia) | 0.1 | 7.8 | ||
| PC-3 (Prostate Cancer) | 5.1 | 19.7 | ||
| 14 | HeLa | 2.6 | Colchicine | 23.6 |
| 15 | HeLa | 2.3 | Colchicine | 23.6 |
IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell growth. Data sourced from[1][2].
Kinase Inhibitory Activity
A significant area of investigation for 2,7-naphthyridine-based compounds is their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Table 2: Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 9k | c-Kit | 8.5 | 3 | 329.6 |
| 10l | VEGFR-2 | 56.5 | 3 | 279.9 |
| 10r | VEGFR-2 | 31.7 | 3 | 279.9 |
| 13f | MET | - | - | - |
IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of the target kinase activity. Data sourced from[3][4].
A novel 2,7-naphthyridone-based MET kinase inhibitor, compound 13f , has shown significant in vivo efficacy in xenograft models, with tumor growth inhibition (TGI) of 114% and 95% in U-87 MG and HT-29 models, respectively, at a dose of 50 mg/kg[5].
Table 3: MASTL Kinase Inhibitory Activity of Novel 2,7-Naphthyridine Compounds
| Compound | Target Kinase | Kᵢ (nM) |
| Representative Compounds | MASTL | Data provided in source[6] |
Kᵢ values represent the inhibition constant. Specific values for individual compounds were presented in the source material[6].
Antimicrobial Activity
Certain 2,7-naphthyridine derivatives have exhibited selective and potent activity against pathogenic bacteria, notably Staphylococcus aureus.
Table 4: Antimicrobial Activity of 2,7-Naphthyridine Derivatives against S. aureus
| Compound | MIC (mg/L) | MBC (mg/L) |
| 10j | 8 | 8 |
| 10f | 31 | 31 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death. Data sourced from[7].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (e.g., measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate) or fluorescence-based assays.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.
In Vivo Xenograft Model for Anticancer Efficacy
This model is used to evaluate the antitumor activity of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., U-87 MG or HT-29) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the test compound to the mice via a suitable route (e.g., oral gavage) at a specified dose and schedule. A control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated group to the control group.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the bacterial strain (e.g., S. aureus) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of 2,7-naphthyridine-based compounds.
Caption: MASTL Signaling Pathway in Mitosis and Inhibition by 2,7-Naphthyridine Compounds.
Caption: Workflow for Screening 2,7-Naphthyridine Compounds as Kinase Inhibitors.
Caption: Experimental Workflow for the Evaluation of Antimicrobial 2,7-Naphthyridine Derivatives.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Head-to-Head Comparison of Linker Chemistries for 4-Bromo-2,7-naphthyridin-1-amine in Targeted Protein Degradation
A detailed analysis for researchers, scientists, and drug development professionals on the critical role of linkers in the efficacy of Proteolysis Targeting Chimeras (PROTACs) utilizing a 4-Bromo-2,7-naphthyridin-1-amine moiety.
While direct head-to-head experimental data for various linkers on this compound is not extensively published, this guide provides a comprehensive comparison of common linker strategies in the context of PROTACs, drawing upon established principles in the field. The selection of a linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1] A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is not merely a spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1]
The Impact of Linker Composition and Length
The most common linker motifs in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[3] The choice between these and the optimization of their length are crucial for achieving potent and selective protein degradation.[1][4]
-
PEG Linkers: These hydrophilic linkers can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[5] The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[5]
-
Alkyl Linkers: These more rigid linkers can offer better metabolic stability.[1] The conformational constraint imposed by a rigid linker may pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1]
The length of the linker is a critical parameter that needs to be empirically optimized for each target protein and E3 ligase pair.[1] A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex.[3] Conversely, a linker that is too long might result in reduced potency due to an entropic penalty.[3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[1] The following table summarizes representative data from studies on different protein targets, illustrating the impact of linker length and type on degradation efficacy.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | 9 | >5000 | <10 | [3] |
| BRD4 | PEG | 13 | <500 | >80 | [3] |
| BRD4 | PEG | 16 | <50 | >90 | [3] |
| Estrogen Receptor (ER) | Alkyl | 9 | Less effective | - | [2] |
| Estrogen Receptor (ER) | Alkyl | 12 | Effective | - | [2] |
| Estrogen Receptor (ER) | Alkyl | 16 | Most effective | - | [2] |
| Estrogen Receptor (ER) | Alkyl | 19 | Less effective | - | [2] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | [1] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [1] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs with different linkers.
General Synthesis of a PROTAC with this compound
This protocol describes a common method for synthesizing a PROTAC by coupling the this compound (as the warhead for the protein of interest), a linker with a reactive group, and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon).
Materials:
-
This compound
-
Linker with terminal functional groups (e.g., Bromo-PEG-acid or an alkyl chain with an amine and a carboxylic acid)
-
E3 ligase ligand with a suitable functional group for coupling
-
Coupling reagents (e.g., EDC, NHS)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of the Linker: If using a linker with a carboxylic acid, dissolve the linker and a molar excess of EDC and NHS in an appropriate solvent like DMF to activate the carboxyl group.
-
Coupling to the E3 Ligase Ligand: Add the E3 ligase ligand to the activated linker solution and stir at room temperature. The reaction progress can be monitored by LC-MS.
-
Purification of the Linker-E3 Ligase Conjugate: Once the reaction is complete, purify the product using reverse-phase HPLC.
-
Coupling to this compound: The purified linker-E3 ligase conjugate is then reacted with this compound. The specific reaction will depend on the functional group on the other end of the linker (e.g., an amine reacting with an activated carboxyl group on a modified naphthyridine, or a nucleophilic substitution if the linker has a halide).
-
Final Purification: The final PROTAC product is purified by reverse-phase HPLC to ensure high purity for cellular assays.
Evaluation of PROTAC Efficacy
1. Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target protein.
-
Seed the cells in appropriate plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTACs or DMSO as a vehicle control for a specified time (e.g., 24 hours).
2. Western Blotting for Protein Degradation:
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
3. Data Analysis:
-
Plot the percentage of remaining protein against the PROTAC concentration.
-
Calculate the DC50 and Dmax values from the dose-response curve using appropriate software.
Visualizing PROTAC Structure and Workflow
Caption: General structure of a PROTAC molecule.
Caption: Workflow for PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2,7-naphthyridin-1-amine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2,7-naphthyridin-1-amine, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While specific toxicity data is limited, analogous compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin, eye, and respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[1][2]
-
Ventilation: All handling of the solid material and its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]
-
Spill Response: In the event of a spill, avoid generating dust. Use an inert absorbent material for cleanup and place it in a designated hazardous waste container. Do not use water to clean up spills, as this may increase the risk of environmental contamination.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[1] In-lab chemical neutralization is not recommended without validated protocols due to the potential for hazardous byproducts.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes unused or expired product, reaction byproducts, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions.
-
As a brominated organic compound, this chemical must be segregated into a dedicated "Halogenated Organic Waste" stream.[1][4]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams like acids or bases. [4][5][6]
2. Waste Collection and Containerization:
-
Solid Waste: Collect all solid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene - HDPE - container).[2]
-
Liquid Waste: For solutions containing this compound, use a separate, clearly marked, shatter-resistant container designated for "Halogenated Organic Liquid Waste."[2]
-
Ensure all waste containers are kept securely closed when not in use to prevent the release of vapors.[1]
3. Container Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound."[1]
-
List all other components and their approximate percentages in the waste container.[4]
4. Storage and Accumulation:
-
Store the waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from sources of ignition and incompatible materials.[1]
-
It is good practice to use secondary containment (e.g., a chemical-resistant tray) to mitigate any potential leaks.[2]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]
-
Follow all institutional procedures for waste manifests and pickup scheduling.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Data Summary for Disposal
Due to the lack of a specific SDS, the following table summarizes key qualitative and operational parameters for the proper disposal of this compound, based on guidelines for halogenated organic compounds.
| Parameter | Guideline | Source |
| Chemical Classification | Halogenated Organic Compound | General Chemical Knowledge |
| Waste Stream | Hazardous Waste: Halogenated Organics | [1][4] |
| Primary Disposal Method | High-Temperature Incineration | [1] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Handling Area | Certified Chemical Fume Hood | [1][2] |
| Container Type | Chemically compatible, leak-proof, with a secure lid | [1][2] |
| Labeling Requirement | "Hazardous Waste" + Full Chemical Name + Components | [1][4] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Bromo-2,7-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Bromo-2,7-naphthyridin-1-amine (CAS Number: 959558-28-2).[1][2] Given the absence of a specific Safety Data Sheet (SDS), the following protocols are based on best practices for handling structurally related aromatic amines and brominated heterocyclic compounds, which may be harmful if swallowed, cause skin irritation, and serious eye irritation.[3][4][5][6]
Summary of Key Safety Data
Due to the limited availability of specific quantitative data for this compound, the following table summarizes general safety information and physical properties.
| Parameter | Value | Source |
| CAS Number | 959558-28-2 | [2] |
| Molecular Formula | C₈H₆BrN₃ | [1][2] |
| Molecular Weight | 224.06 g/mol | [1][2] |
| Appearance | Solid (assumed) | General chemical knowledge |
| Storage Temperature | 2-8°C | [1] |
| Potential Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4][5][6] |
Operational Plan: Handling Procedures
A systematic approach is crucial for safely managing this compound in the laboratory to minimize exposure and prevent contamination.
Engineering Controls
-
Chemical Fume Hood : All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[7][8]
-
Ventilation : Ensure the laboratory is well-ventilated.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure.[8] The following PPE is mandatory when handling this compound:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 compliant | Goggles protect against chemical splashes; a face shield provides full-face protection during procedures with a high risk of splashing.[7][10] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Double-gloving recommended | Prevents direct skin contact. Change gloves frequently, especially after direct contact with the chemical.[8][10] |
| Body Protection | Flame-Resistant Laboratory Coat | Fully buttoned | Protects skin and personal clothing from contamination.[7][8] |
| Footwear | Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | With appropriate cartridges | Required if working outside of a fume hood or if engineering controls are insufficient.[7][8] |
Standard Operating Procedures
-
Preparation : Before handling, ensure all required PPE is correctly worn.[7] Cover the work surface within the fume hood with absorbent, disposable bench paper.[7]
-
Weighing and Transfer : Use anti-static weigh paper or a tared container to weigh the solid. Handle with care to minimize dust generation. Use a spatula for transfers.[7]
-
Solution Preparation : If preparing a solution, slowly add the solid to the solvent in an appropriate container within the fume hood to avoid splashing. Keep the container capped when not in use.[7]
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[11] Decontaminate all surfaces and equipment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety. This compound is a halogenated organic compound and must be disposed of as hazardous waste.[12]
Waste Segregation and Collection
-
Solid Waste : Collect unused or waste this compound in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[12]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and weigh paper, must be placed in the designated solid hazardous waste container.[8]
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste.[8]
Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[12]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[8]
Decontamination of Glassware
-
Triple Rinse : Glassware that has contained this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection : The rinsate from the triple rinse is considered hazardous waste and must be collected in the designated halogenated organic waste container.[12]
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. angenechemical.com [angenechemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
